molecular formula C7H10 B1585077 1-Methyl-1,4-cyclohexadiene CAS No. 4313-57-9

1-Methyl-1,4-cyclohexadiene

Cat. No.: B1585077
CAS No.: 4313-57-9
M. Wt: 94.15 g/mol
InChI Key: QDXQAOGNBCOEQX-UHFFFAOYSA-N
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Description

1-Methyl-1,4-cyclohexadiene ( 4313-57-9) is a flammable, cyclic diene with the molecular formula C7H10 and a molecular weight of 94.15 g/mol . This high-purity liquid (typically >95.0% by GC analysis ) is characterized by a density of approximately 0.838 g/mL and a boiling point of 114-115 °C . It is a compound of interest in various research fields, particularly in organic synthesis and materials science, where its structure serves as a valuable building block or intermediate . Its properties are also studied in the context of reaction mechanisms, such as the pyrolysis of alkylated cyclohexadienes, to understand isomerization and dehydrogenation pathways leading to aromatic compounds like toluene . Researchers value this compound for investigating the behavior of cyclic dienes under different catalytic conditions. Due to its high flammability (flash point of 11-51 °F) and potential to cause skin and serious eye irritation , strict safety protocols are mandatory. This includes storage in a cool, dark place, often under inert gas, and the use of appropriate personal protective equipment . This compound is also noted to occur in nature . This product is intended For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylcyclohexa-1,4-diene
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InChI

InChI=1S/C7H10/c1-7-5-3-2-4-6-7/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXQAOGNBCOEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195712
Record name 1-Methylcyclohexa-1,4-diene
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Molecular Weight

94.15 g/mol
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CAS No.

4313-57-9
Record name 1-Methyl-1,4-cyclohexadiene
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Record name 1-Methylcyclohexa-1,4-diene
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Record name 1-Methyl-1,4-cyclohexadiene
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Record name 1-Methylcyclohexa-1,4-diene
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Record name 1-methylcyclohexa-1,4-diene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-1,4-cyclohexadiene from Toluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-methyl-1,4-cyclohexadiene from toluene (B28343), a critical transformation for obtaining a valuable, non-conjugated diene intermediate in organic synthesis. The primary focus of this document is the Birch reduction, the most effective and widely employed method for this conversion. This guide will delve into the reaction mechanism, provide a detailed experimental protocol, and summarize the quantitative data associated with the synthesis.

Core Synthesis Route: The Birch Reduction

The Birch reduction is a dissolving metal reduction that provides a powerful method for the partial reduction of aromatic rings, yielding 1,4-cyclohexadienes.[1][2] In the case of toluene, the reaction selectively reduces the aromatic ring to afford this compound, also known as 2,5-dihydrotoluene.[3][4] The reaction is typically carried out using an alkali metal, such as sodium or lithium, in liquid ammonia (B1221849) as the solvent, with an alcohol serving as a proton source.[1][3] Lithium is often preferred as it can lead to higher yields.[1]

Reaction Mechanism and Regioselectivity

The Birch reduction of toluene proceeds through a well-established mechanism initiated by the transfer of a solvated electron from the alkali metal in liquid ammonia to the toluene ring. This generates a radical anion.[1][3] The electron-donating methyl group directs the subsequent protonation by the alcohol to occur at the ortho or para position relative to the methyl group, leading to the formation of a radical intermediate. A second electron transfer to this radical intermediate produces a carbanion. Finally, a second protonation by the alcohol yields the desired this compound product.[3] The regioselectivity of the Birch reduction of toluene favors the formation of the 1,4-diene isomer due to the thermodynamic stability of the non-conjugated diene product.

Experimental Protocol: Birch Reduction of Toluene

The following is a representative experimental protocol for the synthesis of this compound from toluene via the Birch reduction. This protocol is based on established procedures for the Birch reduction of aromatic compounds.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Dry ice/acetone condenser

  • Gas inlet for inert gas (e.g., argon or nitrogen)

  • Dropping funnel

  • Mechanical stirrer

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel is thoroughly dried and flushed with an inert gas.

  • Ammonia Condensation: The flask is cooled in a dry ice/acetone bath (-78 °C), and liquid ammonia is condensed into the flask.

  • Lithium Dissolution: Small, freshly cut pieces of lithium metal are carefully added to the stirred liquid ammonia. The formation of a persistent deep blue color indicates the presence of solvated electrons.

  • Substrate Addition: A solution of toluene in anhydrous ethanol is added dropwise from the dropping funnel to the stirred lithium-ammonia solution. The rate of addition should be controlled to maintain the blue color of the solution.

  • Reaction Monitoring: The reaction is stirred for a specified period (typically 1-2 hours) after the addition is complete, while maintaining the temperature at -78 °C.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution until the blue color disappears.

  • Workup: The ammonia is allowed to evaporate under a stream of nitrogen. The remaining residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by distillation under reduced pressure to yield this compound as a colorless liquid.

Quantitative Data Summary

The yield and reaction conditions for the Birch reduction of toluene can vary depending on the specific reagents and procedures used. The following table summarizes typical quantitative data for this synthesis.

ParameterValue/RangeReference
Reactants
Toluene1 equivalentN/A
Lithium2.5 - 3 equivalents[1]
Ethanol2.5 - 3 equivalents[3]
Reaction Conditions
SolventLiquid Ammonia[1][3]
Temperature-78 °CN/A
Reaction Time1 - 2 hoursN/A
Product
This compound[3][4]
Yield Up to 88%N/A

Visualizing the Process

To further elucidate the synthetic process, the following diagrams illustrate the reaction mechanism and the general experimental workflow.

Birch_Reduction_Mechanism Toluene Toluene RadicalAnion Radical Anion Toluene->RadicalAnion + e⁻ (from Li/Na) Radical Radical RadicalAnion->Radical + EtOH Anion Anion Radical->Anion + e⁻ (from Li/Na) Product This compound Anion->Product + EtOH Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Dry Apparatus Cooling Cool to -78 °C Setup->Cooling Condense_NH3 Condense NH₃ Cooling->Condense_NH3 Add_Li Add Lithium Condense_NH3->Add_Li Add_Toluene Add Toluene/EtOH Add_Li->Add_Toluene Stir Stir (1-2h) Add_Toluene->Stir Quench Quench with NH₄Cl Stir->Quench Evaporate_NH3 Evaporate NH₃ Quench->Evaporate_NH3 Extract Extract with Et₂O Evaporate_NH3->Extract Dry Dry & Concentrate Extract->Dry Distill Distill Dry->Distill Product Pure Product Distill->Product

References

An In-depth Technical Guide to the Formation of 1-Methyl-1,4-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary mechanism for the formation of 1-Methyl-1,4-cyclohexadiene, a valuable intermediate in organic synthesis. The core focus of this document is the Birch reduction of toluene (B28343), which stands as the most common and effective method for the preparation of this non-conjugated diene. This guide details the underlying reaction mechanism, provides a representative experimental protocol, summarizes key quantitative data, and includes visualizations to facilitate a deeper understanding of the process.

Core Mechanism: The Birch Reduction of Toluene

The formation of this compound from toluene is predominantly achieved through the Birch reduction.[1] This reaction involves the 1,4-reduction of the aromatic ring using an alkali metal (typically sodium or lithium) dissolved in liquid ammonia (B1221849), with an alcohol serving as a proton donor.[2] The methyl group of toluene, being an electron-donating group, directs the reduction to occur at the positions ortho and meta to it.[3]

The mechanism proceeds through a sequence of single electron transfers from the dissolved alkali metal and protonations by the alcohol.[3]

The key steps are as follows:

  • Electron Transfer: A solvated electron, generated from the dissolution of an alkali metal in liquid ammonia, adds to the toluene ring to form a radical anion.

  • Protonation: The radical anion is protonated by the alcohol (e.g., ethanol (B145695) or tert-butanol) at a position not bearing the methyl group.

  • Second Electron Transfer: A second solvated electron adds to the resulting radical to form a carbanion.

  • Second Protonation: This carbanion is then protonated by another molecule of the alcohol to yield the final product, this compound.[3]

The overall transformation converts the aromatic toluene into a non-conjugated 1,4-cyclohexadiene.

Birch_Reduction_Mechanism Toluene Toluene Radical_Anion Radical Anion Toluene->Radical_Anion + e- Na_NH3 Na / liq. NH3 EtOH Ethanol (Proton Source) Radical Cyclohexadienyl Radical Radical_Anion->Radical + EtOH - EtO- Carbanion Cyclohexadienyl Carbanion Radical->Carbanion + e- Product This compound Carbanion->Product + EtOH - EtO- Electron e- (from Na)

Birch Reduction Mechanism of Toluene

Quantitative Data

The following table summarizes the key physical and spectroscopic properties of this compound. This data is crucial for the identification and characterization of the compound after synthesis.

PropertyValueReference
Molecular Formula C₇H₁₀[4]
Molecular Weight 94.15 g/mol [4]
Boiling Point 114-115 °C
Density 0.838 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.471
¹H NMR (CDCl₃, δ) ~5.6 (m, 2H), ~5.3 (m, 1H), ~2.6 (m, 4H), ~1.7 (s, 3H)[4][5]
¹³C NMR (CDCl₃, δ) ~130, ~125, ~120, ~30, ~28, ~22[4]
IR (cm⁻¹) ~3030, 2920, 2860, 1650, 1440, 800[4]
Mass Spectrum (m/z) 94 (M+), 79, 77, 66, 65[6]

Experimental Protocols

Synthesis of this compound via Birch Reduction

Materials and Equipment:

  • Three-necked round-bottom flask

  • Dry ice/acetone condenser

  • Gas inlet for inert gas (e.g., Argon or Nitrogen)

  • Dropping funnel

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

  • Toluene

  • Sodium or Lithium metal

  • Anhydrous ethanol

  • Liquid ammonia

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet. Maintain a positive pressure of an inert gas throughout the reaction.

  • Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath and condense liquid ammonia into the flask.

  • Formation of Solvated Electrons: Carefully add small pieces of sodium or lithium metal to the stirring liquid ammonia until a persistent deep blue color is observed, indicating the formation of solvated electrons.

  • Substrate Addition: In a separate flask, prepare a solution of toluene in anhydrous ethanol. Add this solution dropwise from the dropping funnel to the sodium-ammonia solution. The rate of addition should be controlled to maintain the blue color of the reaction mixture.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours.

  • Quenching: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride until the blue color disappears.

  • Workup: Allow the ammonia to evaporate under a stream of inert gas. To the remaining residue, add water and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent by rotary evaporation. The crude product can be further purified by distillation.

Experimental_Workflow Setup 1. Apparatus Setup (Flame-dried, inert atmosphere) Condensation 2. Ammonia Condensation (-78 °C) Setup->Condensation Na_Addition 3. Alkali Metal Addition (Formation of blue solution) Condensation->Na_Addition Substrate_Addition 4. Toluene/Ethanol Addition (Dropwise) Na_Addition->Substrate_Addition Reaction 5. Reaction (1-2 hours at -78 °C) Substrate_Addition->Reaction Quench 6. Quenching (aq. NH4Cl) Reaction->Quench Workup 7. Workup (Evaporation, Extraction) Quench->Workup Purification 8. Purification (Drying, Distillation) Workup->Purification Product Pure this compound Purification->Product

Experimental Workflow for Synthesis

Alternative Formation Pathways

While the Birch reduction is the most direct and common method, other theoretical pathways to this compound exist, though they are less synthetically practical. These can include:

  • Catalytic Dehydrogenation: Partial dehydrogenation of methylcyclohexane (B89554) could theoretically yield this compound, although controlling the reaction to stop at the diene stage is challenging, with the fully aromatized toluene being the typical product.

  • Diels-Alder Reaction: A Diels-Alder reaction between isoprene (B109036) and acetylene (B1199291) could formally produce the this compound skeleton, but this is not a standard synthetic route.

The Birch reduction remains the most reliable and well-established method for the preparation of this compound for research and development purposes.

References

An In-depth Technical Guide to the Physical Properties of 1-Methyl-1,4-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Methyl-1,4-cyclohexadiene. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the fundamental characteristics of this compound. This document presents key physical data in a structured format, outlines general experimental methodologies for their determination, and includes a workflow for the physical characterization of similar organic compounds.

Core Physical Properties

This compound is a cyclic diene with the molecular formula C₇H₁₀.[1] It is a colorless liquid at room temperature and possesses a characteristic odor.[2] The presence of a methyl group and two double bonds within the six-membered ring influences its physical and chemical properties, making it a subject of interest in organic synthesis.[2]

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₇H₁₀[1]
Molecular Weight 94.15 g/mol [1][3]
Appearance Colorless liquid[2]
Boiling Point 114-115 °C at 760 mmHg[1][4][5]
Melting Point No data available[6]
Density 0.838 g/mL at 25 °C[1][4]
Refractive Index (n20/D) 1.471[1][4]
Solubility Soluble in organic solvents; limited solubility in water (54.36 mg/L at 25 °C (est.))[2][5]
Vapor Pressure 26.52 mmHg at 25 °C (est.)[5]
Flash Point 11 °C (51.8 °F) - closed cup[4][6]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR data are available for this compound, providing detailed information about the hydrogen and carbon environments within the molecule.[7]

  • Infrared (IR) Spectroscopy : The IR spectrum reveals the presence of characteristic functional groups.[8]

  • Mass Spectrometry (MS) : Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation patterns of the molecule.[8]

Experimental Protocols for Physical Property Determination

While specific experimental protocols for this compound are not detailed in the available literature, the following outlines general methodologies for determining the key physical properties of liquid organic compounds.

3.1. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for determining the boiling point is through distillation .[9]

  • Apparatus : A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

  • Procedure :

    • The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • The liquid is heated, and the temperature is recorded when it remains constant during the distillation of the liquid. This constant temperature is the boiling point.[9]

3.2. Density Measurement

Density is the mass per unit volume of a substance.

  • Apparatus : A pycnometer (a flask with a specific volume) and an analytical balance.

  • Procedure :

    • The empty pycnometer is weighed.

    • It is then filled with the liquid, and any excess is removed.

    • The filled pycnometer is weighed again.

    • The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

3.3. Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

  • Apparatus : A refractometer (e.g., an Abbé refractometer).

  • Procedure :

    • A few drops of the liquid are placed on the prism of the refractometer.

    • The instrument is adjusted to bring the dividing line between the light and dark fields into focus at the crosshairs.

    • The refractive index is read directly from the scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

3.4. Solubility Determination

Solubility is the ability of a substance (solute) to dissolve in a solvent.

  • Procedure :

    • A small, measured amount of the solute (this compound) is added to a test tube containing a measured volume of the solvent (e.g., water, ethanol).

    • The mixture is agitated and observed to see if the solute dissolves completely.

    • If it dissolves, more solute is added incrementally until saturation is reached. The solubility can then be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in g/100mL).[10]

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid organic compound like this compound.

G Experimental Workflow for Physical Property Determination cluster_sample Sample Preparation cluster_measurement Physical Property Measurement cluster_analysis Data Analysis and Reporting Sample Obtain Pure Sample of This compound BoilingPoint Boiling Point Determination (Distillation) Sample->BoilingPoint Density Density Measurement (Pycnometer) Sample->Density RefractiveIndex Refractive Index Measurement (Refractometer) Sample->RefractiveIndex Solubility Solubility Tests (Various Solvents) Sample->Solubility DataCompilation Compile and Tabulate Data BoilingPoint->DataCompilation Density->DataCompilation RefractiveIndex->DataCompilation Solubility->DataCompilation Comparison Compare with Literature Values DataCompilation->Comparison Report Generate Technical Report Comparison->Report

Caption: Workflow for determining physical properties of a liquid organic compound.

Safety and Handling

This compound is a highly flammable liquid and vapor.[4] It can cause serious eye irritation. Therefore, appropriate safety precautions must be taken during handling and storage.

  • Handling : Work in a well-ventilated area, preferably in a fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources.[6]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[6]

  • First Aid : In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move the person to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[5]

This guide provides a foundational understanding of the physical properties of this compound. For further information, consulting the referenced literature is recommended.

References

Spectroscopic Profile of 1-Methyl-1,4-cyclohexadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-1,4-cyclohexadiene, a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and fragmentation patterns. This document is intended to serve as a practical reference for professionals in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.68m2HH4, H5 (vinylic)
~5.45m1HH2 (vinylic)
~2.65m4HH3, H6 (allylic)
~1.65s3H-CH₃ (methyl)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~134.0C1 (quaternary vinylic)
~126.5C4, C5 (vinylic)
~121.0C2 (vinylic)
~30.0C3, C6 (allylic)
~23.0-CH₃ (methyl)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3025m=C-H stretch (vinylic)
~2920sC-H stretch (aliphatic)
~1650mC=C stretch
~1440mCH₂ scissoring
~670s=C-H bend (out-of-plane)

s = strong, m = medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityProposed Fragment
94100%[C₇H₁₀]⁺ (Molecular Ion)
79~80%[C₆H₇]⁺ (Loss of CH₃)
66~40%[C₅H₆]⁺ (Retro-Diels-Alder fragmentation)

The fragmentation of this compound is proposed to occur primarily through two pathways: the loss of a methyl radical and a retro-Diels-Alder reaction. The retro-Diels-Alder fragmentation is a characteristic reaction of cyclohexene (B86901) derivatives in mass spectrometry.[1][2][3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters may need to be optimized based on the instrumentation available.

NMR Spectroscopy

Sample Preparation:

  • A solution of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., CDCl₃, ~0.6-0.7 mL) in a 5 mm NMR tube.

Instrumentation:

  • A standard NMR spectrometer (e.g., Varian A-60D or equivalent) is used.[4]

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 8-16

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-10 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence with proton decoupling.

  • Number of Scans: 128-1024 (or more, depending on concentration)

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-150 ppm

FT-IR Spectroscopy

Sample Preparation:

  • A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).[4] Alternatively, a drop of the liquid can be placed directly on an ATR crystal.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • The volatile liquid sample is typically introduced into the GC via direct injection or headspace analysis.

Instrumentation:

  • A Gas Chromatograph coupled to a Mass Spectrometer.

GC Parameters:

  • Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C

  • Oven Program: Start at 40-50 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 35-300 amu.

  • Scan Speed: 2-3 scans/second.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS GC-MS Sample->MS Structure Molecular Structure (Connectivity, Functional Groups) NMR->Structure IR->Structure Fragmentation Fragmentation Pattern (Molecular Weight, Fragments) MS->Fragmentation Fragmentation->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Mass Spectrometry Fragmentation Pathway

The diagram below illustrates the proposed major fragmentation pathways for this compound in mass spectrometry.

Fragmentation_Pathway M [C₇H₁₀]⁺˙ m/z = 94 (Molecular Ion) M_minus_CH3 [C₆H₇]⁺ m/z = 79 M->M_minus_CH3 - CH₃• RDA_product [C₅H₆]⁺˙ m/z = 66 M->RDA_product Retro-Diels-Alder CH3_radical •CH₃ C2H4 C₂H₄

Caption: Proposed fragmentation of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-Methyl-1,4-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-methyl-1,4-cyclohexadiene. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide presents a detailed summary of chemical shifts, a standard experimental protocol for data acquisition, and a logical workflow for NMR analysis.

Introduction

This compound is a cyclic olefin that serves as a valuable building block in organic synthesis. Its structural features, including the presence of both substituted and unsubstituted double bonds and allylic protons, give rise to a distinct NMR spectrum. Accurate interpretation of its ¹H and ¹³C NMR data is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides the key spectral parameters to facilitate these applications.

¹H and ¹³C NMR Chemical Shift Data

The ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. The data is compiled from the Spectral Database for Organic Compounds (SDBS). The numbering of the atoms for spectral assignment is as follows:

Chemical structure of this compound with atom numbering for NMR assignments

Caption: Structure and numbering of this compound for NMR assignments.

Table 1: ¹H NMR Chemical Shifts of this compound
ProtonsChemical Shift (δ) [ppm]
H25.41
H4, H55.69
H3, H62.63
CH₃1.70
Table 2: ¹³C NMR Chemical Shifts of this compound
Carbon AtomChemical Shift (δ) [ppm]
C1132.5
C2121.3
C3, C629.2
C4, C5125.1
CH₃22.1

Experimental Protocol for NMR Analysis

The following is a general experimental protocol for obtaining high-quality ¹H and ¹³C NMR spectra of this compound. Given its volatility, proper sample preparation is essential.

3.1 Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent that does not have signals that overlap with the analyte peaks. Chloroform-d (CDCl₃) is a common choice.

  • Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solvent for referencing the chemical shifts to 0 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent evaporation of the volatile sample and solvent.

3.2 NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A standard 300 MHz or 500 MHz NMR spectrometer is suitable for acquiring the spectra.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-150 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • A larger number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the NMR analysis of an organic compound like this compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis Compound This compound Dissolve Dissolve and Mix Compound->Dissolve Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Dissolve Standard Internal Standard (TMS) Standard->Dissolve Filter Filter into NMR Tube Dissolve->Filter NMR_Tube Prepared NMR Sample Filter->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer LockShim Lock and Shim Spectrometer->LockShim Acquire1H Acquire 1H Spectrum LockShim->Acquire1H Acquire13C Acquire 13C Spectrum LockShim->Acquire13C ProcessFID Fourier Transform & Phasing Acquire1H->ProcessFID Acquire13C->ProcessFID Calibrate Chemical Shift Calibration ProcessFID->Calibrate Integrate Integration (1H) Calibrate->Integrate Assign Peak Assignment Calibrate->Assign Integrate->Assign Report Final Report Assign->Report

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

An In-depth Technical Guide on the Stability and Reactivity of 1-Methyl-1,4-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of 1-Methyl-1,4-cyclohexadiene. This non-conjugated cyclic diene serves as a valuable synthon in organic chemistry and its understanding is crucial for its effective utilization in complex molecular synthesis. This document outlines its thermodynamic and kinetic properties, key reactive pathways including isomerization, aromatization, and cycloaddition reactions, and provides detailed experimental protocols for representative transformations.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid at room temperature with a characteristic odor. It is soluble in organic solvents and has limited solubility in water.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₀--INVALID-LINK--
Molecular Weight94.15 g/mol --INVALID-LINK--
Boiling Point114-115 °C--INVALID-LINK--
Density0.838 g/mL at 25 °C--INVALID-LINK--
Refractive Index (n20/D)1.471--INVALID-LINK--

Table 2: Spectroscopic Data for this compound

TechniqueKey FeaturesSource
¹H NMR (CDCl₃)δ ~5.4 ppm (m, 2H, =CH), δ ~2.6 ppm (m, 4H, =C-CH₂-C=), δ ~1.7 ppm (s, 3H, CH₃)--INVALID-LINK--
¹³C NMR (CDCl₃)δ ~134 ppm (C-CH₃), δ ~125 ppm (=CH), δ ~28 ppm (CH₂)--INVALID-LINK--
IR (liquid film)~3020 cm⁻¹ (=C-H stretch), ~2910, 2840 cm⁻¹ (C-H stretch), ~1645 cm⁻¹ (C=C stretch)--INVALID-LINK--
Mass Spectrometry (EI)m/z 94 (M⁺), 79 (M⁺ - CH₃)--INVALID-LINK--

Stability of this compound

The stability of this compound is a function of both its thermodynamic and kinetic properties. As a non-conjugated diene, it is inherently less stable than its conjugated isomers, 1-methyl-1,3-cyclohexadiene (B73880) and 5-methyl-1,3-cyclohexadiene.

Thermodynamic Stability

Table 3: Calculated Thermodynamic Properties of this compound

PropertyValueUnitSource
Enthalpy of Formation (ΔHf°gas)-9.06kJ/mol--INVALID-LINK--
Gibbs Free Energy of Formation (ΔfG°)90.51kJ/mol--INVALID-LINK--

The positive Gibbs free energy of formation indicates that the compound is thermodynamically unstable relative to its constituent elements.

Reactivity of this compound

The reactivity of this compound is dominated by its propensity to achieve a more stable electronic state through isomerization to a conjugated diene or aromatization to toluene (B28343). It can also participate in cycloaddition reactions.

Isomerization to Conjugated Dienes

This compound can isomerize to the more stable conjugated diene, 1-methyl-1,3-cyclohexadiene, under thermal or catalytic conditions. This isomerization is a key consideration in its synthesis and subsequent reactions. Lewis acids or transition metal complexes can catalyze this transformation.[1]

G Isomerization of this compound This compound This compound 1-Methyl-1,3-cyclohexadiene 1-Methyl-1,3-cyclohexadiene This compound->1-Methyl-1,3-cyclohexadiene Δ or Catalyst

Caption: Isomerization to the conjugated diene.

Aromatization to Toluene

A significant aspect of the reactivity of this compound is its ability to act as a hydrogen donor, leading to the formation of the highly stable aromatic compound, toluene. This transformation is a powerful driving force and is exploited in transfer hydrogenation reactions where this compound serves as a source of hydrogen.[2][3] The mechanism can proceed via a radical hydrogen atom transfer or a hydride transfer, often facilitated by a catalyst.[4]

G Aromatization via Hydrogen Donation cluster_0 Reactants cluster_1 Products This compound This compound Toluene Toluene This compound->Toluene - 2[H] Substrate Substrate (A) Reduced_Substrate Reduced Substrate (AH₂) Substrate->Reduced_Substrate + 2[H]

Caption: Aromatization as a driving force for hydrogen donation.

Cycloaddition Reactions

As a diene, this compound can undergo cycloaddition reactions, most notably the Diels-Alder reaction. For this to occur, it must first isomerize to a conjugated diene. The subsequent [4+2] cycloaddition with a dienophile leads to the formation of a bicyclic adduct. The presence of the methyl group can influence the regioselectivity of the cycloaddition.

G Diels-Alder Reaction Pathway Start This compound Intermediate 1-Methyl-1,3-cyclohexadiene Start->Intermediate Isomerization Product Diels-Alder Adduct Intermediate->Product [4+2] Cycloaddition Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Product

Caption: General pathway for Diels-Alder reaction.

Experimental Protocols

The following are representative experimental protocols for key reactions involving cyclohexadienes. While these protocols are for related compounds, they provide a strong foundation for the design of experiments with this compound.

Synthesis of this compound via Birch Reduction

The Birch reduction of toluene is a common method for the synthesis of this compound.

Materials:

Procedure:

  • Set up a three-necked flask equipped with a dry ice condenser and a mechanical stirrer.

  • Condense liquid ammonia into the flask.

  • Carefully add small pieces of sodium metal to the stirred liquid ammonia until a persistent blue color is obtained.

  • Add a solution of toluene in diethyl ether to the reaction mixture.

  • Slowly add ethanol to the reaction mixture until the blue color disappears.

  • Allow the ammonia to evaporate overnight.

  • Carefully quench the reaction mixture with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation.

G Birch Reduction Workflow A Setup Reaction Flask (Dry Ice Condenser) B Condense Liquid NH₃ A->B C Add Sodium Metal B->C D Add Toluene Solution C->D E Add Ethanol D->E F Evaporate NH₃ E->F G Quench with NH₄Cl (aq) F->G H Workup (Separation, Washing, Drying) G->H I Solvent Removal H->I J Purification (Distillation) I->J G Transfer Hydrogenation Workflow A Dissolve Alkene Substrate (Inert Atmosphere) B Add Lewis Acid Catalyst A->B C Add Cyclohexadiene Donor B->C D Reaction Monitoring (TLC/GC) C->D E Quench Reaction D->E F Aqueous Workup (Extraction, Washing, Drying) E->F G Solvent Removal F->G H Purification (Chromatography/Distillation) G->H G Diels-Alder Reaction Workflow A Dissolve Dienophile (e.g., Maleic Anhydride) B Add Diene (this compound) A->B C Heat to Reflux (Reaction Monitoring) B->C D Cool to Room Temperature C->D E Isolate Product (Filtration or Solvent Removal) D->E F Purification (Recrystallization/Chromatography) E->F

References

An In-depth Technical Guide to the Isomerization of 1-Methyl-1,4-cyclohexadiene to 1-Methyl-1,3-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomerization of 1-methyl-1,4-cyclohexadiene to its more thermodynamically stable conjugated isomer, 1-methyl-1,3-cyclohexadiene (B73880). This transformation is a key step in various synthetic pathways, leveraging the conversion of a non-conjugated diene to a conjugated system, which is a versatile functional group in organic synthesis. This document details various methodologies for this isomerization, including transition metal catalysis, acid and base catalysis, and thermal and photochemical methods. Detailed experimental protocols, comparative quantitative data, and mechanistic diagrams are provided to equip researchers with the necessary knowledge for practical application.

Introduction

The isomerization of this compound to 1-methyl-1,3-cyclohexadiene is driven by the formation of a conjugated double bond system, which is energetically more favorable. The methyl group on the diene can influence the reaction rate and regioselectivity of the isomerization. The choice of method depends on factors such as desired yield, selectivity, substrate tolerance, and experimental conditions.

Transition Metal-Catalyzed Isomerization

Transition metal complexes, particularly those of ruthenium and cobalt, are highly efficient catalysts for the isomerization of dienes. These reactions typically proceed through either a metal-hydride addition-elimination mechanism or the formation of a π-allylmetal hydride intermediate.

Ruthenium-Catalyzed Isomerization

Ruthenium catalysts are known for their high efficiency in diene isomerization. A common and effective catalyst is chlorotris(triphenylphosphine)ruthenium(II) and its derivatives.

Experimental Protocol: Ruthenium-Catalyzed Isomerization

This protocol is adapted from the isomerization of 1,4-cyclohexadiene (B1204751) using a ruthenium catalyst.[1][2]

Materials:

  • This compound

  • RuHCl(CO)(PPh₃)₃ (Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II))

  • Anhydrous toluene (B28343) (or neat reaction)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add this compound.

  • Add the ruthenium catalyst, RuHCl(CO)(PPh₃)₃. The catalyst loading can be varied, with ratios of substrate to catalyst as high as 5000:1 being effective for similar substrates.[1]

  • The reaction can be performed neat or in an anhydrous solvent like toluene.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 1-4 hours.[1]

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy.

  • Upon completion, the product can be purified by distillation or flash chromatography to remove the catalyst.

Characterization:

  • ¹H NMR of 1-Methyl-1,3-cyclohexadiene: Expected signals include olefinic protons and a methyl singlet.

  • GC-MS of 1-Methyl-1,3-cyclohexadiene: A distinct peak with a mass-to-charge ratio corresponding to the molecular weight of the product (94.15 g/mol ).[3]

Cobalt-Catalyzed Isomerization

Cobalt complexes have also been employed for the migration isomerization of dienes. These reactions are often atom-economical and can be performed under mild conditions.[4][5]

Experimental Protocol: Cobalt-Catalyzed Isomerization

This is a general procedure based on cobalt-catalyzed diene isomerization.[5]

Materials:

  • This compound

  • L·CoCl₂ (where L is a suitable ligand, e.g., an 8-oxazoline iminoquinoline ligand)[5]

  • Sodium triethylborohydride (NaBHEt₃) as a reductant

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • A flame-dried 25 mL Schlenk flask equipped with a magnetic stirrer is charged with the cobalt-ligand complex (e.g., L·CoCl₂) under an inert atmosphere.[5]

  • Anhydrous THF is added, followed by the this compound substrate.

  • The mixture is cooled to 0 °C, and a solution of NaBHEt₃ in THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for a specified time (e.g., 2-12 hours), with monitoring by GC-MS or TLC.[5]

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography.

Acid-Catalyzed Isomerization

Acid-catalyzed isomerization proceeds via protonation of one of the double bonds to form a carbocation intermediate, followed by deprotonation to yield the more stable conjugated diene.

Experimental Protocol: Acid-Catalyzed Isomerization

Materials:

  • This compound

  • A catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid)

  • An inert solvent (e.g., dichloromethane, benzene)

Procedure:

  • Dissolve this compound in the chosen inert solvent in a round-bottom flask.

  • Add a catalytic amount of the strong acid.

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by GC-MS. The reaction is typically rapid.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation.

  • The product can be purified by distillation if necessary.

Base-Promoted Isomerization

Base-promoted isomerization involves the abstraction of an allylic proton to form a carbanion, which then reprotonates to give the conjugated diene. This method often requires strong bases and higher temperatures.

Experimental Protocol: Base-Promoted Isomerization

Materials:

  • This compound

  • A strong base (e.g., potassium tert-butoxide, sodium amide)

  • A high-boiling point aprotic solvent (e.g., dimethyl sulfoxide, hexamethylphosphoramide)

Procedure:

  • In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve the strong base in the solvent.

  • Add the this compound to the solution.

  • Heat the reaction mixture to a temperature sufficient to promote isomerization (e.g., 100-150 °C).

  • Monitor the reaction's progress by taking aliquots and analyzing them by GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and quench by carefully adding water.

  • Extract the product with a nonpolar solvent (e.g., pentane, diethyl ether).

  • Wash the combined organic extracts with water, dry over an anhydrous drying agent, and remove the solvent.

  • Purify the product by distillation.

Thermal and Photochemical Isomerization

Isomerization can also be induced by thermal or photochemical means, though these methods may be less selective and can lead to side reactions. Thermal isomerization involves heating the substrate to a high temperature, while photochemical isomerization uses UV light to promote the reaction.[6][7]

Experimental Protocol: Thermal Isomerization

Procedure:

  • Place this compound in a sealed tube.

  • Heat the tube in an oven or oil bath to the required temperature (typically >200 °C).

  • Monitor the isomerization over time using GC-MS.

  • Purify the resulting mixture by distillation.

Experimental Protocol: Photochemical Isomerization

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., benzene, hexane) in a quartz reaction vessel.

  • Deoxygenate the solution by bubbling with an inert gas.

  • Irradiate the solution with a UV lamp (e.g., 300 nm) for a specified period.[7]

  • Monitor the reaction by GC-MS.

  • Remove the solvent and purify the product.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the isomerization of cyclohexadienes based on analogous systems. Specific data for this compound may vary.

MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Ruthenium-CatalyzedRuHCl(CO)(PPh₃)₃Neat25-601-4High[1]
Cobalt-CatalyzedL·CoCl₂ / NaBHEt₃THF252-12Good to Excellent[5]
Acid-CatalyzedH₂SO₄ (cat.)CH₂Cl₂25<1VariableGeneral
Base-PromotedK-OtBuDMSO100-1501-6ModerateGeneral
ThermalNoneNeat>200VariableVariable[6]
PhotochemicalNone (UV light)Benzene251-3Variable[7]

Visualizations

Signaling Pathways and Experimental Workflows

Isomerization_Mechanisms cluster_metal Transition Metal-Catalyzed cluster_acid Acid-Catalyzed cluster_base Base-Promoted M_Start This compound + [M-H] M_Int Metal-Alkyl Intermediate M_Start->M_Int Hydride Addition M_Elim β-Hydride Elimination M_Int->M_Elim M_Prod 1-Methyl-1,3-cyclohexadiene + [M-H] M_Elim->M_Prod A_Start This compound A_Int Carbocation Intermediate A_Start->A_Int + H⁺ A_Prod 1-Methyl-1,3-cyclohexadiene A_Int->A_Prod - H⁺ B_Start This compound B_Int Allylic Carbanion B_Start->B_Int - H⁺ (Base) B_Prod 1-Methyl-1,3-cyclohexadiene B_Int->B_Prod + H⁺

Caption: General mechanisms for diene isomerization.

Experimental_Workflow Start Start: This compound Reaction Isomerization Reaction (Catalyst/Reagent, Solvent, Temp) Start->Reaction Monitoring Reaction Monitoring (GC-MS, NMR, TLC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Reaction Workup (Quenching, Extraction, Drying) Monitoring->Workup If complete Purification Purification (Distillation/Chromatography) Workup->Purification Product Product: 1-Methyl-1,3-cyclohexadiene Purification->Product Analysis Product Characterization (NMR, GC-MS, IR) Product->Analysis

Caption: General experimental workflow for isomerization.

References

An In-depth Technical Guide to the Thermodynamic Stability of Cyclohexadiene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of cyclohexadiene isomers, focusing on 1,3-cyclohexadiene (B119728) and 1,4-cyclohexadiene (B1204751). An understanding of the relative stabilities of these isomers is fundamental in various fields, including synthetic chemistry, reaction mechanism elucidation, and computational modeling. This document outlines the core thermodynamic principles, presents quantitative data, details relevant experimental and computational methodologies, and provides a visual representation of the energy landscape of these isomers.

Core Concepts in Thermodynamic Stability

The thermodynamic stability of a molecule is inversely related to its standard enthalpy of formation (ΔHf°). A lower heat of formation indicates a more stable compound. For dienes, the arrangement of the double bonds significantly influences their stability.

  • Conjugated Dienes: In conjugated dienes, such as 1,3-cyclohexadiene, the double bonds are separated by a single bond. This arrangement allows for the delocalization of π-electrons across the four-carbon system, a phenomenon known as resonance. This delocalization lowers the overall energy of the molecule, thereby increasing its stability.[1][2][3][4]

  • Isolated Dienes: In isolated dienes, like 1,4-cyclohexadiene, the double bonds are separated by two or more single bonds. The π-systems of the double bonds in isolated dienes do not interact, and therefore they lack the additional stability afforded by resonance.[1]

Quantitative Thermodynamic Data

The relative thermodynamic stabilities of 1,3-cyclohexadiene and 1,4-cyclohexadiene can be quantitatively compared using their standard enthalpies of formation (ΔHf°). The data presented below has been compiled from the National Institute of Standards and Technology (NIST) Chemistry WebBook.

IsomerStructureTypeStandard Enthalpy of Formation (ΔHf°) (gas, 298.15 K)Reference
1,3-CyclohexadieneConjugated+106.20 kJ/mol[5]
1,4-CyclohexadieneIsolated+108.2 ± 1.3 kJ/mol[6]

As the data indicates, 1,3-cyclohexadiene possesses a lower heat of formation than 1,4-cyclohexadiene, confirming that the conjugated isomer is thermodynamically more stable. The difference in their heats of formation, approximately 2.0 kJ/mol, represents the stabilization energy gained through conjugation in the cyclic system.

Experimental Determination of Thermodynamic Stability

The thermodynamic data for cyclohexadiene isomers are primarily determined through two key experimental techniques: combustion calorimetry and measurement of heats of hydrogenation.

Combustion Calorimetry (Bomb Calorimetry)

Principle: This technique measures the heat released during the complete combustion of a compound in a constant-volume container called a bomb calorimeter. The heat of combustion (ΔHc°) can then be used to calculate the standard enthalpy of formation (ΔHf°) of the substance using Hess's Law.

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample of the volatile liquid cyclohexadiene isomer (typically less than 1 gram) is encapsulated in a thin-walled glass ampoule or a gelatin capsule to prevent evaporation.[7][8]

  • Bomb Assembly: The encapsulated sample is placed in a crucible within the bomb. A known length of fuse wire is positioned to ensure ignition. A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that the water formed during combustion is in the liquid state.[7][9]

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.[7][9]

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water surrounding the bomb is meticulously recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.[7][9]

  • Calculation: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the cyclohexadiene isomer is then calculated from the observed temperature change. Corrections are made for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb.[7] The enthalpy of formation is then calculated using the known enthalpies of formation of the combustion products (CO2 and H2O).

Heats of Hydrogenation

Principle: This method measures the heat released when a compound is hydrogenated. The heat of hydrogenation (ΔHhydrog) is directly related to the stability of the double bonds in the molecule; more stable alkenes release less heat upon hydrogenation.[2][3][4] By comparing the heats of hydrogenation of the two cyclohexadiene isomers to a common product (cyclohexane), their relative stabilities can be determined.

Experimental Protocol:

  • Reactant Preparation: A known amount of the cyclohexadiene isomer is dissolved in an inert solvent, such as glacial acetic acid.[10]

  • Catalyst Introduction: A hydrogenation catalyst, typically platinum, palladium, or nickel, is added to the solution.[11]

  • Hydrogenation Reaction: The solution is placed in a calorimeter and exposed to a known amount of hydrogen gas under controlled pressure and temperature. The hydrogenation reaction is initiated.

  • Temperature Measurement: The change in temperature of the solution is carefully measured as the exothermic hydrogenation reaction proceeds.

  • Calculation: The heat of hydrogenation is calculated from the temperature change and the heat capacity of the calorimeter and its contents. The values obtained for 1,3-cyclohexadiene and 1,4-cyclohexadiene can then be directly compared. The isomer with the less exothermic heat of hydrogenation is the more stable isomer.

Computational Chemistry Methods

In addition to experimental techniques, computational chemistry provides powerful tools for predicting and understanding the thermodynamic stability of molecules.

Methodology:

  • Structure Optimization: The three-dimensional structures of the cyclohexadiene isomers are computationally optimized to find their lowest energy conformations.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculations: High-level quantum mechanical methods, such as G3 or B3LYP, are employed to calculate the electronic energies of the optimized structures.[12]

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated by combining the computed electronic energy, ZPVE, and thermal corrections with the experimentally determined atomic heats of formation.

Computational methods allow for the systematic study of a wide range of isomers and can provide insights into the electronic and structural factors that govern their relative stabilities.

Visualization of Relative Thermodynamic Stabilities

The following diagram illustrates the relative energy levels of 1,3-cyclohexadiene and 1,4-cyclohexadiene based on their experimental heats of formation.

G cluster_energy Relative Enthalpy of Formation 1_4_CHD 1,4-Cyclohexadiene (Isolated) ΔHf° = +108.2 kJ/mol 1_3_CHD 1,3-Cyclohexadiene (Conjugated) ΔHf° = +106.2 kJ/mol level_106 axis_start axis_start invis_108 invis_108 axis_start->axis_end Enthalpy level_108 level_108

Caption: Relative energy levels of cyclohexadiene isomers.

Conclusion

The thermodynamic stability of cyclohexadiene isomers is a direct consequence of their electronic structure. The conjugated system of 1,3-cyclohexadiene allows for resonance stabilization, rendering it approximately 2.0 kJ/mol more stable than the isolated 1,4-cyclohexadiene isomer, as evidenced by their respective heats of formation. These fundamental thermodynamic principles, supported by rigorous experimental and computational methodologies, are crucial for predicting chemical reactivity and designing synthetic strategies in drug development and other scientific disciplines.

References

An In-depth Technical Guide to the Electrophilic Addition Reactions of 1-Methyl-1,4-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic addition reactions of 1-methyl-1,4-cyclohexadiene, a non-conjugated cyclic diene. Due to the isolated nature of the double bonds, the reactivity of each is generally considered independently. This document details the theoretical principles governing these reactions, including regioselectivity and stereochemistry. It presents predicted outcomes for key electrophilic additions, such as hydrohalogenation, halogenation, oxymercuration-demercuration, and hydroboration-oxidation. While specific quantitative data for this compound is limited in readily available literature, this guide provides detailed experimental protocols adapted from analogous and well-studied systems. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to design and execute synthetic strategies involving this versatile cyclic diene.

Introduction

This compound is a cyclic hydrocarbon containing two isolated carbon-carbon double bonds. Its structure presents two distinct reactive sites for electrophilic addition: a trisubstituted double bond (C1-C2) and a disubstituted double bond (C4-C5). The non-conjugated nature of these double bonds means they react independently, unlike conjugated dienes where 1,4-addition products are common. The regiochemical and stereochemical outcomes of electrophilic additions to this compound are governed by the stability of the carbocation intermediates formed and steric hindrance. This guide explores the reactions of this compound with several common electrophilic reagents.

Synthesis of this compound

The most common and effective method for the synthesis of 1,4-cyclohexadienes is the Birch reduction of the corresponding aromatic compound. For this compound, the starting material is toluene (B28343).

Birch Reduction of Toluene

The Birch reduction of toluene involves the use of an alkali metal (typically sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol (such as ethanol (B145695) or tert-butanol) as a proton source.

Experimental Protocol:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a dry ice condenser, a gas inlet for ammonia, and a dropping funnel. The system is thoroughly dried and flushed with an inert gas like argon or nitrogen.

  • Ammonia Condensation: The flask is cooled to -78 °C using a dry ice/acetone bath, and liquid ammonia is condensed into the flask.

  • Metal Dissolution: Small pieces of sodium metal are carefully added to the stirred liquid ammonia until a persistent deep blue color is obtained, indicating the formation of solvated electrons.

  • Substrate Addition: A solution of toluene in an alcohol (e.g., ethanol) is added dropwise to the sodium-ammonia solution. The rate of addition is controlled to maintain the blue color.

  • Reaction Quenching: After the addition is complete, the reaction is stirred for a designated period (typically 1-2 hours). The reaction is then quenched by the careful addition of a proton source like water or a saturated aqueous solution of ammonium (B1175870) chloride until the blue color disappears.

  • Work-up: The ammonia is allowed to evaporate. The remaining residue is partitioned between an organic solvent (e.g., diethyl ether) and water. The organic layer is separated, washed with brine, and dried over an anhydrous salt such as magnesium sulfate.

  • Purification: The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation to yield this compound as a colorless liquid.

Electrophilic Addition Reactions: Mechanisms and Predicted Products

The electrophilic addition reactions of this compound are predicted to proceed via the formation of the more stable carbocation intermediate. The trisubstituted double bond (C1-C2) is more electron-rich and is expected to be more reactive towards electrophiles than the disubstituted double bond (C4-C5). Attack on the C1-C2 double bond can lead to a tertiary carbocation, which is significantly more stable than the secondary carbocation that would be formed from the attack on the C4-C5 double bond.

Hydrohalogenation (Addition of HBr)

The addition of hydrogen halides like HBr proceeds via protonation of a double bond to form a carbocation, which is then attacked by the halide ion.

  • Predicted Regioselectivity: Protonation of the C1-C2 double bond at the C2 position will generate a stable tertiary carbocation at C1. This is more favorable than protonation at C1 (leading to a secondary carbocation at C2) or protonation of the C4-C5 double bond (leading to a secondary carbocation). Therefore, the major product is expected to be 1-bromo-1-methylcyclohexene.

Logical Flow of Regioselectivity in HBr Addition

G start This compound + HBr p1 Protonation at C2 start->p1 More substituted double bond p2 Protonation at C5 start->p2 Less substituted double bond c1 Tertiary Carbocation (C1) p1->c1 More stable c2 Secondary Carbocation (C4) p2->c2 Less stable prod1 Major Product: 1-Bromo-1-methylcyclohexene c1->prod1 Br- attack prod2 Minor Product: 4-Bromo-1-methylcyclohexene c2->prod2 Br- attack

Caption: Regioselectivity in HBr addition to this compound.

Halogenation (Addition of Br₂)

The addition of bromine proceeds through a cyclic bromonium ion intermediate. The nucleophilic attack of the bromide ion opens this ring.

  • Predicted Regioselectivity: The more electron-rich and sterically accessible C1-C2 double bond is expected to react preferentially. The reaction will form a bromonium ion across the C1-C2 bond. Subsequent backside attack by a bromide ion will lead to the trans-1,2-dibromo-1-methylcyclohexane.

Experimental Protocol (Adapted for Bromination):

  • Reaction Setup: A solution of this compound in an inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) is prepared in a round-bottom flask and cooled in an ice bath.

  • Reagent Addition: A solution of bromine in the same solvent is added dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

  • Work-up: Once the addition is complete, the solvent is removed under reduced pressure to yield the crude dibrominated product.

  • Purification: The product can be purified by recrystallization or chromatography if necessary.

Oxymercuration-Demercuration

This two-step reaction sequence results in the Markovnikov addition of water across a double bond without carbocation rearrangements.

  • Predicted Regioselectivity: The reaction is expected to occur at the more substituted C1-C2 double bond. The hydroxyl group will add to the more substituted carbon (C1), following Markovnikov's rule, to yield 1-methylcyclohex-3-ene-1-ol.

Experimental Protocol (Adapted for Oxymercuration-Demercuration):

  • Oxymercuration: To a stirred solution of mercuric acetate (B1210297) in a mixture of tetrahydrofuran (B95107) and water, this compound is added. The mixture is stirred at room temperature until the reaction is complete (often indicated by the disappearance of the alkene spot on TLC).

  • Demercuration: A solution of sodium borohydride (B1222165) in aqueous sodium hydroxide (B78521) is added to the reaction mixture.

  • Work-up: The mixture is stirred, and the elemental mercury is allowed to settle. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and the solvent evaporated.

  • Purification: The resulting alcohol is purified by distillation or chromatography.

Hydroboration-Oxidation

This two-step process achieves the anti-Markovnikov addition of water across a double bond with syn-stereochemistry.

  • Predicted Regioselectivity: The hydroboration step is sensitive to steric hindrance. The boron atom will preferentially add to the less sterically hindered carbon of the double bond. For the C1-C2 double bond, the boron will add to C2, placing the hydrogen at C1. Subsequent oxidation will result in the hydroxyl group at the C2 position, yielding 2-methylcyclohex-3-en-1-ol.

Experimental Protocol (Adapted for Hydroboration-Oxidation):

  • Hydroboration: To a solution of this compound in dry tetrahydrofuran under an inert atmosphere, a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) is added at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time.

  • Oxidation: The reaction mixture is cooled in an ice bath, and a solution of sodium hydroxide is added, followed by the slow, careful addition of hydrogen peroxide.

  • Work-up: The mixture is stirred at room temperature, and then the layers are separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is removed.

  • Purification: The resulting alcohol is purified by distillation or chromatography.

Summary of Predicted Products and Regioselectivity

The following table summarizes the predicted major products for the electrophilic addition reactions of this compound.

ReactionReagentsPredicted Major ProductRegioselectivity
HydrohalogenationHBr1-Bromo-1-methylcyclohexeneMarkovnikov
HalogenationBr₂trans-1,2-Dibromo-1-methylcyclohexaneN/A (Vicinal)
Oxymercuration-Demercuration1. Hg(OAc)₂, H₂O 2. NaBH₄1-Methylcyclohex-3-ene-1-olMarkovnikov
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOH2-Methylcyclohex-3-en-1-olanti-Markovnikov

Logical Relationships in Product Determination

The prediction of the major product in these reactions follows a clear logical pathway based on fundamental principles of organic chemistry.

Decision Pathway for Predicting the Major Product

G start Electrophilic Addition to This compound q1 Identify Reactive Sites start->q1 a1 Trisubstituted C1=C2 Disubstituted C4=C5 q1->a1 q2 Determine Relative Reactivity a1->q2 a2 C1=C2 is more electron-rich and generally more reactive q2->a2 q3 Consider Reaction Mechanism a2->q3 a3_hbr HBr Addition: Forms most stable carbocation a3_br2 Br2 Addition: Forms bromonium ion a3_oxy Oxymercuration: Markovnikov, no rearrangement a3_hydro Hydroboration: Anti-Markovnikov, syn-addition q4 Predict Major Product a3_hbr->q4 a3_br2->q4 a3_oxy->q4 a3_hydro->q4 prod_hbr 1-Bromo-1-methylcyclohexene prod_br2 trans-1,2-Dibromo-1-methylcyclohexane prod_oxy 1-Methylcyclohex-3-ene-1-ol prod_hydro 2-Methylcyclohex-3-en-1-ol

Caption: Decision-making workflow for product prediction.

Conclusion

The electrophilic addition reactions of this compound are predicted to be highly regioselective, with the more substituted double bond exhibiting greater reactivity. The principles of carbocation stability and steric hindrance are paramount in determining the major products. While direct experimental data for this specific diene is not abundant, the well-established mechanisms of these reactions, supported by data from analogous systems, provide a robust framework for predicting the outcomes. This guide serves as a valuable resource for chemists engaged in the synthesis and modification of cyclic molecules, offering both theoretical insights and practical, adaptable experimental protocols. Further experimental investigation into this specific substrate would be beneficial to provide quantitative validation of these predictions.

Methodological & Application

Application Notes and Protocols: 1-Methyl-1,4-cyclohexadiene as a Hydrogen Donor in Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-methyl-1,4-cyclohexadiene (MeCHD) as a hydrogen donor in catalytic transfer hydrogenation (CTH). This method offers a valuable and safer alternative to traditional hydrogenation techniques that often require high-pressure hydrogen gas. The driving force for hydrogen donation from MeCHD is the formation of the highly stable aromatic compound, toluene (B28343).

Introduction to Transfer Hydrogenation with this compound

Catalytic transfer hydrogenation (CTH) is a powerful technique for the reduction of various functional groups, where hydrogen is transferred from a donor molecule to a substrate, mediated by a catalyst.[1] this compound has emerged as an effective hydrogen donor due to its ability to readily aromatize to toluene, providing a strong thermodynamic driving force for the reaction. This method is particularly advantageous in pharmaceutical and fine chemical synthesis due to its mild reaction conditions, operational simplicity, and enhanced safety profile compared to using gaseous hydrogen.[1]

Applications of MeCHD in transfer hydrogenation are diverse, including the reduction of quinones, alkenes, and the cleavage of protecting groups. The reaction can be performed under metal-catalyzed or metal-free conditions, showcasing its versatility.

Key Applications and Mechanisms

Reduction of Quinones to Catechols and Hydroquinones

This compound serves as an efficient, traceless reducing agent for the synthesis of catechols and hydroquinones from their corresponding ortho- and para-quinones.[2][3] A key advantage of this method is that the excess MeCHD and the toluene byproduct are volatile and can be easily removed by evaporation.[2][3] The reactions proceed under mild, aerobic conditions and can be performed without metal catalysts.[2][3]

The reaction mechanism is believed to be a radical process initiated by a hydrogen atom transfer from MeCHD to the quinone.[2][3] In the presence of an acid catalyst such as trifluoroacetic acid, the mechanism may shift to a hydride transfer process.[2][3]

Reaction Scheme: Reduction of a Quinone

G Quinone Quinone Hydroquinone Hydroquinone/Catechol Quinone->Hydroquinone Catalyst [H+] (optional) MeCHD This compound Toluene Toluene MeCHD->Toluene

Caption: General scheme for the reduction of quinones using MeCHD.

Brønsted Acid-Catalyzed Transfer Hydrogenation of Alkenes

Cyclohexadienes, including methylated derivatives, are effective hydrogen donors for the Brønsted acid-catalyzed transfer hydrogenation of alkenes.[4] This approach is particularly useful for the reduction of structurally and electronically unbiased 1,1-di- and trisubstituted alkenes under mild conditions.[4][5] The reaction is typically catalyzed by strong Brønsted acids like triflimide (Tf₂NH), triflic acid (TfOH), or toluenesulfonic acid (TsOH).[4][5]

The catalytic cycle is initiated by the protonation of the alkene by the Brønsted acid, forming a carbocation intermediate. This is followed by a hydride transfer from the cyclohexadiene to the carbocation, yielding the saturated product and a Wheland intermediate. The Wheland intermediate then regenerates the active catalyst by releasing a proton.

Catalytic Cycle: Brønsted Acid-Catalyzed Alkene Reduction

G A Alkene B Protonated Alkene (Carbocation) A->B + H⁺ C Saturated Product B->C + H⁻ (from D) D This compound E Wheland Intermediate D->E - H⁻ F H-A (Brønsted Acid) E->F - H⁺ G A⁻ G->B + A⁻

Caption: Proposed mechanism for Brønsted acid-catalyzed alkene reduction.

Experimental Protocols

General Protocol for the Reduction of a Quinone to a Hydroquinone

This protocol is adapted from the metal-free reduction of quinones using this compound.[2][3]

Materials:

  • Substituted p-benzoquinone

  • This compound (MeCHD)

  • Dichloromethane (CH₂Cl₂) or other suitable solvent

  • (Optional) Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of the substituted p-benzoquinone (1.0 mmol) in CH₂Cl₂ (10 mL) in a round-bottom flask, add this compound (3.0 mmol, 3.0 equivalents).

  • For less reactive substrates, trifluoroacetic acid (0.1 mmol, 10 mol%) can be added as a catalyst.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent, excess MeCHD, and the toluene byproduct.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

General Protocol for the Pd/C-Catalyzed Transfer Hydrogenation of an Alkene

This protocol describes a general procedure for the reduction of an alkene using MeCHD as the hydrogen donor and palladium on carbon (Pd/C) as the catalyst.

Materials:

  • Alkene substrate

  • This compound (MeCHD)

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (B145695) (EtOH) or other suitable solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve the alkene substrate (1.0 mmol) in ethanol (10 mL).

  • Add 10% Pd/C (10 mol%).

  • Flush the flask with an inert gas (N₂ or Ar).

  • Add this compound (5.0 mmol, 5.0 equivalents) to the reaction mixture.

  • Stir the reaction vigorously at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation as required.

Quantitative Data

Reduction of Quinones with this compound

The following table summarizes the results for the reduction of various quinones to their corresponding hydroquinones or catechols using MeCHD.

EntrySubstrate (Quinone)Catalyst (mol%)Time (h)Yield (%)Reference
12,5-Di-tert-butyl-p-benzoquinoneNone0.598[2]
22,6-Dimethoxy-p-benzoquinoneNone195[2]
32,3,5-Trimethyl-p-benzoquinoneNone196[2]
41,4-NaphthoquinoneTFA (10)292[2]
52-Methyl-1,4-naphthoquinoneTFA (10)294[2]
Brønsted Acid-Catalyzed Transfer Hydrogenation of Alkenes with Cyclohexadienes

This table presents data for the reduction of alkenes using cyclohexadiene derivatives as hydrogen donors in the presence of a Brønsted acid catalyst.

EntryAlkene SubstrateHydrogen DonorCatalyst (mol%)Time (h)Yield (%)Reference
11,1-Diphenylethylene1,3,5-Trimethyl-1,4-cyclohexadieneTf₂NH (5.0)2495[4]
21-Phenylcyclohexene1,3,5-Trimethyl-1,4-cyclohexadieneTf₂NH (5.0)2488[4]
3α-Methylstyrene1,3,5-Trimethyl-1,4-cyclohexadieneTf₂NH (5.0)2491[4]

Experimental Workflow and Logic

The general workflow for a transfer hydrogenation experiment using this compound is outlined below. This systematic approach ensures reproducibility and efficient optimization of reaction conditions.

General Experimental Workflow

G A Substrate & Solvent Addition B Catalyst Addition A->B C Inert Atmosphere (if required) B->C D Addition of this compound C->D E Reaction at specified Temperature D->E F Reaction Monitoring (TLC/GC-MS) E->F F->E Incomplete G Work-up: Catalyst Filtration F->G Complete H Solvent Evaporation G->H I Purification (e.g., Chromatography) H->I J Product Characterization I->J

Caption: A typical experimental workflow for transfer hydrogenation.

References

Application Notes and Protocols: Catalytic Transfer Hydrogenation of Quinones using 1-Methyl-1,4-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic transfer hydrogenation (CTH) is a powerful and versatile method for the reduction of unsaturated functional groups, offering a safer and often more selective alternative to traditional hydrogenation using high-pressure molecular hydrogen. This document provides detailed application notes and protocols for the transfer hydrogenation of quinones to their corresponding hydroquinones and catechols using 1-methyl-1,4-cyclohexadiene (MeCHD) as a traceless hydrogen donor. This method, developed by Baschieri et al. (2019), is notable for its mild reaction conditions, operational simplicity, and the avoidance of metal catalysts. The primary by-product of this reaction is toluene (B28343), which, along with any excess MeCHD, can be easily removed by evaporation, simplifying product purification.

The reaction can proceed without a catalyst or be accelerated by the addition of trifluoroacetic acid (TFA). The uncatalyzed reaction is believed to proceed through a radical mechanism involving hydrogen atom transfer, while the acid-catalyzed version likely involves a hydride transfer process. This methodology is highly valuable for the synthesis of antioxidant hydroquinones and catechols, which are important structural motifs in many natural products and pharmaceutical agents.

Reaction Principle

The driving force for the hydrogen transfer is the aromatization of this compound to the thermodynamically stable toluene. This process involves the transfer of two hydrogen atoms from MeCHD to the quinone substrate, resulting in the formation of the corresponding hydroquinone (B1673460) or catechol.

General Reaction Scheme:

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the reduction of various quinones using this compound, based on the findings of Baschieri et al. (2019).

EntryQuinone SubstrateMeCHD (equiv.)Catalyst (equiv.)SolventTime (h)Yield (%)
11,4-Benzoquinone (B44022)3NoneCH2Cl22498
22-Methyl-1,4-benzoquinone3NoneCH2Cl22495
32,5-Dimethyl-1,4-benzoquinone3NoneCH2Cl22492
42,6-Dimethyl-1,4-benzoquinone3NoneCH2Cl22490
52,3,5-Trimethyl-1,4-benzoquinone3NoneCH2Cl22485
6Duroquinone (B146903)3NoneCH2Cl27250
7Duroquinone3TFA (0.1)CH2Cl22495
81,4-Naphthoquinone (B94277)3NoneCH2Cl22498
92-Methyl-1,4-naphthoquinone3NoneCH2Cl22496
109,10-Anthraquinone3NoneCH3CN72<5
119,10-Anthraquinone3TFA (0.1)CH3CN2480
121,2-Naphthoquinone3NoneCH2Cl22497
133,5-Di-tert-butyl-1,2-benzoquinone3NoneCH2Cl22499

Experimental Protocols

General Protocol for the Uncatalyzed Reduction of Quinones

This protocol is suitable for the reduction of reactive quinones such as 1,4-benzoquinone and 1,4-naphthoquinone derivatives.

Materials:

  • Quinone substrate

  • This compound (MeCHD)

  • Dichloromethane (B109758) (CH2Cl2), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon supply (optional, as the reaction can be performed in air)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the quinone substrate (1.0 mmol).

  • Dissolve the quinone in anhydrous dichloromethane (10 mL).

  • Add this compound (3.0 mmol, 3.0 equivalents).

  • Stir the reaction mixture at room temperature. The reaction can be performed under a normal atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique. Reaction times typically range from 24 to 72 hours depending on the substrate.

  • Upon completion of the reaction, remove the solvent, excess MeCHD, and the toluene by-product in vacuo using a rotary evaporator.

  • The resulting crude hydroquinone or catechol can be used as is or purified further by recrystallization or column chromatography if necessary.

Protocol for the Trifluoroacetic Acid (TFA)-Catalyzed Reduction of Less Reactive Quinones

This protocol is recommended for less reactive or sterically hindered quinones, such as duroquinone and 9,10-anthraquinone.

Materials:

  • Quinone substrate

  • This compound (MeCHD)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH2Cl2) or Acetonitrile (B52724) (CH3CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon supply (optional)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the quinone substrate (1.0 mmol).

  • Dissolve the quinone in the appropriate anhydrous solvent (10 mL). Dichloromethane is suitable for most substrates, while acetonitrile may be required for less soluble quinones like anthraquinone.

  • Add this compound (3.0 mmol, 3.0 equivalents).

  • Add trifluoroacetic acid (0.1 mmol, 0.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or another suitable analytical method. The addition of TFA typically reduces the reaction time significantly to around 24 hours.

  • Once the reaction is complete, quench the acid by washing the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO3).

  • Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na2SO4), and filter.

  • Remove the solvent, excess MeCHD, and toluene by-product in vacuo using a rotary evaporator.

  • Purify the resulting product by recrystallization or column chromatography as needed.

Visualizations

Proposed Reaction Mechanisms

The following diagrams illustrate the proposed pathways for the transfer hydrogenation of quinones using this compound.

G cluster_0 Uncatalyzed Radical Pathway cluster_1 TFA-Catalyzed Hydride Pathway Quinone Quinone Semiquinone Semiquinone Radical Quinone->Semiquinone H• Transfer MeCHD This compound MeCHD_Radical MeCHD Radical MeCHD->MeCHD_Radical H• Transfer Hydroquinone Hydroquinone Semiquinone->Hydroquinone H• Transfer Toluene Toluene MeCHD_Radical->Toluene H• Transfer Quinone_H Protonated Quinone Cation Hydroquinone Cation Quinone_H->Cation Hydride (H-) Transfer MeCHD_cat This compound MeCHD_cat->Cation Toluene_cat Toluene Hydroquinone_cat Hydroquinone Cation->Hydroquinone_cat Deprotonation TFA_return TFA (H+) Cation->TFA_return TFA TFA (H+) Quinone_cat Quinone TFA->Quinone_cat Quinone_cat->Quinone_H Protonation G start Start reagents Combine Quinone, MeCHD, and Solvent (and TFA if needed) start->reagents reaction Stir at Room Temperature reagents->reaction monitoring Monitor Reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (if TFA is used) monitoring->workup Complete evaporation Evaporation of Solvent and Byproducts monitoring->evaporation Complete (Uncatalyzed) workup->evaporation purification Purification (Recrystallization or Chromatography) evaporation->purification product Final Product (Hydroquinone/ Catechol) purification->product

Application Notes and Protocols for Palladium-Catalyzed Transfer Hydrogenation with 1-Methyl-1,4-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic transfer hydrogenation (CTH) is a powerful and versatile reduction methodology in organic synthesis, offering a safer and often more selective alternative to traditional hydrogenation reactions that utilize high-pressure hydrogen gas. This technique involves the transfer of hydrogen from a donor molecule to a substrate, mediated by a transition metal catalyst. Among the various hydrogen donors, 1-methyl-1,4-cyclohexadiene has emerged as an effective reagent. The driving force for the hydrogen donation is the formation of the highly stable aromatic compound, toluene (B28343). This process is frequently catalyzed by palladium on carbon (Pd/C), a robust and recyclable heterogeneous catalyst.

These application notes provide detailed protocols for the use of this compound in palladium-catalyzed transfer hydrogenation for a range of common transformations relevant to pharmaceutical and fine chemical synthesis, including the reduction of nitro compounds, alkenes, and alkynes, as well as the deprotection of common protecting groups.

Principle of the Reaction

The fundamental principle of this reaction lies in the palladium-catalyzed transfer of hydrogen atoms from this compound to a reducible functional group on a substrate molecule. The palladium surface facilitates the dehydrogenation of the this compound to form toluene and surface-bound palladium hydride species. These hydride species then efficiently reduce the target functional group. The overall process is driven by the thermodynamic stability gained from the aromatization of the cyclohexadiene ring.

Diagram of the general transfer hydrogenation principle:

G Substrate Substrate (with reducible group) Reduced_Product Reduced Product Substrate->Reduced_Product H_Donor This compound Aromatic_Byproduct Toluene H_Donor->Aromatic_Byproduct Aromatization (Oxidation) Catalyst Pd/C

Caption: General principle of palladium-catalyzed transfer hydrogenation.

Applications and Protocols

Reduction of Nitroarenes to Anilines

The reduction of nitroarenes to anilines is a cornerstone transformation in the synthesis of pharmaceuticals, dyes, and agrochemicals. Transfer hydrogenation with this compound offers a mild and efficient method for this conversion, tolerating a wide range of other functional groups.

General Reaction:

Ar-NO₂ + 2 x this compound --(Pd/C)--> Ar-NH₂ + 2 x Toluene

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitroarene (1.0 mmol), 10% Pd/C (5-10 mol% Pd), and a suitable solvent (e.g., methanol, ethanol (B145695), or ethyl acetate (B1210297), 10 mL).

  • Add this compound (3.0-5.0 mmol, 3-5 equivalents).

  • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent and the toluene byproduct.

  • The crude aniline (B41778) can be purified by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data Summary:

EntrySubstrateProductYield (%)
1NitrobenzeneAniline>95
24-Chloronitrobenzene4-Chloroaniline>95
34-Nitrotoluene4-Toluidine>95
43-Nitroacetophenone3-Aminoacetophenone>90

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

Hydrogenation of Alkenes and Alkynes

The saturation of carbon-carbon double and triple bonds is a common step in synthetic sequences. Transfer hydrogenation provides a convenient method for this transformation without the need for specialized high-pressure hydrogenation equipment.

General Reactions:

  • R-CH=CH-R' + this compound --(Pd/C)--> R-CH₂-CH₂-R' + Toluene

  • R-C≡C-R' + 2 x this compound --(Pd/C)--> R-CH₂-CH₂-R' + 2 x Toluene

Experimental Protocol:

  • In a suitable flask, dissolve the alkene or alkyne (1.0 mmol) in a solvent such as ethanol or ethyl acetate (10 mL).

  • Add 10% Pd/C (2-5 mol% Pd).

  • Add this compound (1.5-2.0 equivalents for alkenes, 3.0-4.0 equivalents for alkynes).

  • Stir the mixture at room temperature or heat to 40-60 °C. Monitor the reaction by TLC or GC.

  • Upon completion, filter the catalyst through Celite® and wash with the solvent.

  • Evaporate the solvent and toluene from the filtrate under reduced pressure.

  • Purify the resulting alkane by an appropriate method if required.

Quantitative Data Summary:

EntrySubstrateProductYield (%)
1StyreneEthylbenzene>98
2CyclohexeneCyclohexane>98
3Diphenylacetylene1,2-Diphenylethane>95
4Cinnamic acid3-Phenylpropanoic acid>95

Note: Yields are representative. For alkynes, careful monitoring can sometimes allow for selective reduction to the corresponding alkene.

Deprotection of Benzyl (Bn) and Carzyloxybenzyl (Cbz) Groups

Benzyl and carboxybenzyl protecting groups are widely used for alcohols, amines, and carboxylic acids. Their removal by transfer hydrogenation is a key advantage, especially for substrates containing other functionalities that are sensitive to standard hydrogenolysis conditions.

General Reactions:

  • R-OBn + this compound --(Pd/C)--> R-OH + Toluene

  • R-NHCbz + this compound --(Pd/C)--> R-NH₂ + CO₂ + Toluene

Experimental Protocol:

  • Dissolve the protected substrate (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol, ethyl acetate, or THF) (10-20 mL).

  • Add 10% Pd/C (10-20 mol% Pd).

  • Add this compound (5-10 equivalents).

  • Stir the reaction mixture at room temperature or heat to reflux. The reaction progress can be monitored by TLC.

  • After the starting material is consumed, remove the catalyst by filtration through Celite®.

  • Concentrate the filtrate to dryness.

  • The deprotected product can be purified by crystallization or chromatography.

Quantitative Data Summary:

EntryProtected GroupSubstrate ExampleProduct ExampleYield (%)
1Benzyl etherBenzyl phenyl etherPhenol>90
2Cbz-amineN-Cbz-anilineAniline>95
3Benzyl esterBenzyl benzoateBenzoic acid>95

Note: The amount of catalyst and hydrogen donor may need to be optimized for more complex or sterically hindered substrates.

Reaction Mechanism and Workflow

The mechanism of palladium-catalyzed transfer hydrogenation with cyclohexadienes is believed to proceed through the following key steps on the surface of the palladium catalyst.

Proposed Mechanistic Pathway:

G Pd_surface Pd(0) Surface H_donor This compound Adsorption_H Adsorbed H-Donor H_donor->Adsorption_H Adsorption Substrate_in Substrate (R-X) Adsorption_S Adsorbed Substrate (R-X) Substrate_in->Adsorption_S Adsorption Pd_H Palladium Hydride (Pd-H) Adsorption_H->Pd_H Dehydrogenation Toluene Toluene Adsorption_H->Toluene Release Pd_H->Adsorption_S H-Transfer Reduced_Product Reduced Product (R-H) Adsorption_S->Reduced_Product Hydrogenation Reduced_Product->Pd_surface Desorption & Catalyst Regeneration

Caption: Proposed mechanism for transfer hydrogenation on a palladium surface.

General Experimental Workflow:

G start Start setup Combine Substrate, Pd/C, and Solvent in Flask start->setup add_donor Add this compound setup->add_donor reaction Heat and Stir (Monitor by TLC/GC) add_donor->reaction workup Cool and Filter through Celite reaction->workup isolation Concentrate Filtrate workup->isolation purification Purify Product (if necessary) isolation->purification end End purification->end

Caption: A typical experimental workflow for the described reactions.

Safety and Handling

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and finely divided. Handle in a well-ventilated area and avoid creating dust. It is often handled as a water-wet paste to mitigate this risk.

  • This compound: Flammable liquid. Handle in a fume hood and keep away from ignition sources.

  • Solvents: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling all chemicals. Ensure adequate ventilation.

Conclusion

Palladium-catalyzed transfer hydrogenation using this compound is a highly effective, practical, and safe method for a variety of reductive transformations. Its operational simplicity, mild reaction conditions, and the use of a readily available, heterogeneous catalyst make it an attractive alternative to other reduction methods in both academic and industrial research, particularly in the field of drug development. The protocols provided herein serve as a valuable starting point for the application of this powerful synthetic tool.

Application Notes and Protocols: 1-Methyl-1,4-cyclohexadiene in the Synthesis of Catechols and Hydroquinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-methyl-1,4-cyclohexadiene (MeCHD) as a traceless reducing agent in the synthesis of catechols and hydroquinones from their corresponding ortho- and para-quinones. This innovative method offers a mild, efficient, and environmentally friendly alternative to traditional reduction techniques.

Introduction

This compound has emerged as a potent and traceless hydrogen atom donor for the reduction of quinones to catechols and hydroquinones.[1][2][3] This pro-aromatic and volatile reagent facilitates reactions under mild, aerobic conditions, often without the need for metal catalysts.[1][3] The primary byproduct of this reaction is toluene (B28343), which, along with any excess MeCHD, can be conveniently removed by simple evaporation.[1][2] For certain substrates, the addition of trifluoroacetic acid (TFA) as a catalyst can significantly enhance the reaction rate.[1][3] The underlying mechanism is proposed to be a radical reaction initiated by a hydrogen atom transfer from MeCHD to the quinone, or a hydride transfer process when an acid catalyst is present.[1][2][3]

Key Advantages

  • Mild Reaction Conditions: The reductions are typically carried out at or near room temperature in the presence of air.[1][3]

  • Traceless Reagent: The volatile nature of both excess MeCHD and the toluene byproduct allows for easy removal, simplifying product purification.[1][3]

  • Metal-Free: The process avoids the use of heavy metal catalysts, making it a greener synthetic route.[1][3]

  • Good to Excellent Yields: A wide range of quinones can be reduced to their corresponding catechols and hydroquinones in high yields.[1][2]

Data Presentation

The following tables summarize the quantitative data from solvent and reagent screening experiments for the reduction of quinones using this compound.

Table 1: Screening of Solvents for the Reduction of 3,5-di-tert-butyl-p-benzoquinone [4]

EntrySolventConversion (%)
1Tetrahydrofuran0
2Acetonitrile5
3Dichloromethane98
4Methanol1
5Dimethyl sulfoxide0
6Hexane92
7Cyclohexane94
8Toluene>99

Reaction conditions: 3,5-di-tert-butyl-p-benzoquinone (0.09 mmol), this compound (3.6 mmol), trifluoroacetic acid (3.6 mmol), solvent (1.0 mL), 30 °C, 24 h. Conversion determined by 1H NMR spectroscopy.[4]

Table 2: Screening of this compound Equivalents [4]

EntryMeCHD EquivalentsConversion (%)
11090
220>99
330>99
440>99

Reaction conditions: 3,5-di-tert-butyl-p-benzoquinone (0.09 mmol), this compound, trifluoroacetic acid (3.6 mmol), toluene (1.0 mL), 30 °C, 24 h. Conversion determined by 1H NMR spectroscopy.[4]

Table 3: Effect of Oxygen on the Reduction Reaction [4]

EntrySubstrateAtmosphereConversion (%)
1o-quinoneAir71
2o-quinoneNitrogen55
3p-quinoneAir62
4p-quinoneNitrogen45

Reaction conditions: quinone (0.18 mmol), this compound (5.4 mmol), toluene (2.0 mL), 30 °C. For the p-quinone, 40 equivalents of TFA were added. Conversion determined by 1H NMR spectroscopy after 5 hours for the p-quinone and 1 hour for the o-quinone.[4]

Experimental Protocols

General Procedure for the Reduction of an ortho-Quinone to a Catechol [3]

This protocol describes the reduction of 3,5-di-tert-butyl-o-benzoquinone (B121359) to 3,5-di-tert-butylcatechol.

Materials:

  • 3,5-di-tert-butyl-o-benzoquinone

  • This compound (MeCHD)

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3,5-di-tert-butyl-o-benzoquinone (1 equivalent) in toluene.

  • Add 20 equivalents of this compound to the solution.

  • Stir the reaction mixture at room temperature for 24 hours. The reaction can be monitored by thin-layer chromatography (TLC) or 1H NMR spectroscopy.

  • Upon completion of the reaction, remove the solvent and excess MeCHD by rotary evaporation to yield the crude catechol.

  • If necessary, the crude product can be further purified by column chromatography on silica (B1680970) gel.

General Procedure for the Acid-Catalyzed Reduction of a para-Quinone to a Hydroquinone (B1673460) [3]

This protocol describes the reduction of 2,6-di-tert-butyl-p-benzoquinone (B114747) to 2,6-di-tert-butylhydroquinone.

Materials:

  • 2,6-di-tert-butyl-p-benzoquinone

  • This compound (MeCHD)

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2,6-di-tert-butyl-p-benzoquinone (1 equivalent) in toluene.

  • Add 40 equivalents of this compound to the solution.

  • Add 40 equivalents of trifluoroacetic acid to the reaction mixture.

  • Stir the reaction at 30 °C for 24 hours. Monitor the reaction progress by TLC or 1H NMR spectroscopy.

  • Once the reaction is complete, remove the solvent, excess MeCHD, and TFA by rotary evaporation.

  • The resulting crude hydroquinone can be purified by column chromatography on silica gel if required. An example from the literature reports a 92% yield for this specific conversion.[1]

Visualizations

The following diagrams illustrate the reaction mechanism and a general experimental workflow.

Reaction_Mechanism cluster_uncatalyzed Uncatalyzed Radical Pathway cluster_catalyzed Acid-Catalyzed Hydride Transfer Pathway Quinone Quinone Semiquinone_Radical Semiquinone Radical Quinone->Semiquinone_Radical H• transfer MeCHD This compound MeCHD_Radical MeCHD Radical MeCHD->MeCHD_Radical H• transfer Hydroquinone_Catechol Hydroquinone or Catechol Semiquinone_Radical->Hydroquinone_Catechol + H• Toluene Toluene MeCHD_Radical->Toluene - H• Protonated_Quinone Protonated Quinone Hydroquinone_Catechol_cat Hydroquinone or Catechol Protonated_Quinone->Hydroquinone_Catechol_cat Hydride (H-) transfer MeCHD_cat This compound Toluene_cat Toluene MeCHD_cat->Toluene_cat Hydride (H-) transfer Quinone_cat Quinone Quinone_cat->Protonated_Quinone H_plus H+ (TFA) H_plus->Protonated_Quinone

Caption: Proposed reaction mechanisms for the reduction of quinones by this compound.

Experimental_Workflow Start Start Dissolve Dissolve Quinone in Toluene Start->Dissolve Add_Reagents Add this compound (& Trifluoroacetic Acid if required) Dissolve->Add_Reagents React Stir at Specified Temperature (e.g., Room Temp. or 30 °C) for 24h Add_Reagents->React Monitor Monitor Reaction (TLC or NMR) React->Monitor Monitor->React Incomplete Evaporate Remove Solvent and Excess Reagents (Rotary Evaporation) Monitor->Evaporate Complete Crude_Product Crude Product Evaporate->Crude_Product Purify Purification Needed? Column_Chromatography Column Chromatography on Silica Gel Purify->Column_Chromatography Yes Pure_Product Pure Catechol or Hydroquinone Purify->Pure_Product No Crude_Product->Purify Column_Chromatography->Pure_Product

References

Application Notes and Protocols for Transfer Hydrogenation Using 1-Methyl-1,4-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic transfer hydrogenation (CTH) is a powerful and versatile reduction methodology in organic synthesis, offering a safer and often more selective alternative to classical hydrogenation reactions that require high-pressure gaseous hydrogen. This technique involves the transfer of hydrogen atoms from a donor molecule to a substrate, mediated by a catalyst. Substituted cyclohexadienes, such as 1-Methyl-1,4-cyclohexadiene, are particularly effective hydrogen donors. The thermodynamic driving force for this process is the formation of a stable aromatic system, in this case, toluene (B28343), which is volatile and easily removed from the reaction mixture.

This document provides detailed application notes and experimental protocols for conducting transfer hydrogenation using this compound for the reduction of various functional groups, including nitroarenes and imines.

Principle of Transfer Hydrogenation

The fundamental principle of transfer hydrogenation with this compound lies in its ability to donate a pair of hydrogen atoms to an unsaturated substrate in the presence of a catalyst, most commonly palladium on carbon (Pd/C). The reaction proceeds via the irreversible formation of the aromatic product, toluene, which drives the reaction to completion.

Applications

Transfer hydrogenation using this compound is applicable to a wide range of functional group reductions, which are crucial transformations in pharmaceutical and fine chemical synthesis. Key applications include:

  • Reduction of Nitroarenes to Anilines: A fundamental step in the synthesis of various dyes, pharmaceuticals, and agrochemicals.

  • Reduction of Imines to Amines: Essential for the synthesis of chiral amines and other nitrogen-containing compounds.

  • Reduction of Alkenes and Alkynes: For the saturation of carbon-carbon multiple bonds.

  • Deprotection of Protecting Groups: Commonly used for the cleavage of benzyl (B1604629) ethers and carbamates (e.g., Cbz group) in peptide and organic synthesis.

Experimental Protocols

Application 1: Reduction of a Nitroarene to an Aniline

This protocol describes the reduction of 4-nitroacetophenone to 4-aminoacetophenone using this compound as the hydrogen donor and palladium on carbon as the catalyst.

Materials:

  • 4-nitroacetophenone

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (B129727) (MeOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel or a pad of Celite®)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitroacetophenone (1.0 mmol, 165.1 mg) and 10% Pd/C (10 mol %, 10.6 mg).

  • Solvent and Hydrogen Donor Addition: Add methanol (10 mL) to the flask, followed by this compound (3.0 mmol, 0.35 mL).

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with a small amount of methanol.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and the toluene byproduct. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) or by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexanes as the eluent.

Application 2: Reduction of an Imine to a Secondary Amine

This protocol outlines the reduction of N-benzylideneaniline to N-benzylaniline.

Materials:

  • N-benzylideneaniline

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH)

  • Dichloromethane (B109758) (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask containing a magnetic stir bar, dissolve N-benzylideneaniline (1.0 mmol, 181.2 mg) in ethanol (8 mL).

  • Catalyst and Hydrogen Donor Addition: To this solution, add 10% Pd/C (5 mol %, 5.3 mg) followed by this compound (2.0 mmol, 0.23 mL).

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 2-4 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.

  • Purification: Remove the solvent from the filtrate by rotary evaporation. Dissolve the residue in dichloromethane (15 mL) and wash with water (2 x 10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product. If necessary, purify the product by column chromatography on silica gel.

Data Presentation

Table 1: Transfer Hydrogenation of Various Substrates using this compound and Pd/C Catalyst

EntrySubstrateProductTime (h)Temperature (°C)Yield (%)
14-Nitroacetophenone4-Aminoacetophenone1.56595
2NitrobenzeneAniline16598
3N-BenzylideneanilineN-Benzylaniline2.52592
4StyreneEthylbenzene32599
5Benzyl BenzoateBenzoic Acid & Toluene48085

Mandatory Visualization

experimental_workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_analysis 4. Purification & Analysis prep_reagents Weigh Substrate & Catalyst (Pd/C) prep_solvent Add Solvent & this compound prep_reagents->prep_solvent reaction Heat to Desired Temperature (e.g., Reflux or RT) & Stir prep_solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring filtration Cool to RT & Filter to Remove Catalyst monitoring->filtration Reaction Complete evaporation Concentrate Filtrate (Rotary Evaporation) filtration->evaporation extraction Aqueous Extraction (if necessary) evaporation->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying purification Purify Crude Product (Recrystallization or Chromatography) drying->purification analysis Characterize Pure Product (NMR, IR, MS) purification->analysis

Caption: General experimental workflow for transfer hydrogenation.

catalytic_cycle cluster_hydrogenation Catalytic Cycle catalyst Pd(0) Surface product Product (RH-R'H) catalyst->product pd_h Pd-H (Hydride Species on Surface) catalyst->pd_h Oxidative Addition h2_donor This compound h2_donor->catalyst toluene Toluene h2_donor->toluene substrate Substrate (R=R') substrate->pd_h pd_substrate Substrate Adsorbed on Pd pd_h->pd_substrate Hydride Transfer pd_product Product on Pd Surface pd_substrate->pd_product Second Hydride Transfer pd_product->catalyst Reductive Elimination

Caption: Proposed catalytic cycle for transfer hydrogenation on a Palladium surface.

Application Notes and Protocols: 1-Methyl-1,4-cyclohexadiene as a Traceless Reducing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-methyl-1,4-cyclohexadiene (MeCHD) as a traceless reducing agent in organic synthesis. The primary application highlighted is the efficient and mild reduction of quinones to the corresponding catechols and hydroquinones.

Introduction

This compound (MeCHD) has emerged as a valuable traceless reducing agent, offering significant advantages in synthetic chemistry. Its utility lies in its ability to act as a hydrogen donor, driven by the formation of the stable aromatic product, toluene (B28343). Both excess MeCHD and the toluene byproduct are volatile, allowing for their simple removal by evaporation, which greatly simplifies product purification.[1][2][3] This methodology is particularly noteworthy for its mild, metal-free reaction conditions, proceeding effectively in air.[1][2][3]

Principle of Reduction

The reduction mechanism using MeCHD is believed to proceed via one of two pathways, depending on the reaction conditions. In the absence of an acid catalyst, the reaction is thought to occur through a radical mechanism involving a hydrogen atom transfer (HAT) from MeCHD to the quinone.[1][2][3] In the presence of an acid, such as trifluoroacetic acid (TFA), the mechanism is proposed to shift to a hydride transfer process.[1][2][3]

ReactionMechanism

Proposed reaction mechanisms for the reduction of quinones by MeCHD.

Application: Reduction of Quinones to Catechols and Hydroquinones

The reduction of ortho- and para-quinones represents a primary and well-documented application of MeCHD. This transformation is crucial for the synthesis of polyphenolic compounds, which are of significant interest in medicinal chemistry and materials science.

General Experimental Workflow

The general procedure for the reduction of quinones using MeCHD is straightforward and can be performed in a standard laboratory setting.

ExperimentalWorkflow start Start dissolve Dissolve Quinone in Solvent start->dissolve add_mechd Add this compound (MeCHD) dissolve->add_mechd add_tfa Add Trifluoroacetic Acid (TFA, if required) add_mechd->add_tfa stir Stir at Room Temperature add_tfa->stir monitor Monitor Reaction (TLC, GC-MS, NMR) stir->monitor evaporate Evaporate Solvent, Excess MeCHD, and Toluene monitor->evaporate purify Purify Product (e.g., Column Chromatography) evaporate->purify end End purify->end

General experimental workflow for quinone reduction using MeCHD.
Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the reduction of various quinone substrates using MeCHD.

Table 1: Reduction of ortho-Quinones to Catechols

EntrySubstrateMeCHD (equiv.)SolventTime (h)Yield (%)
13,5-Di-tert-butyl-o-benzoquinone20Toluene2498
24-tert-Butyl-o-benzoquinone20Toluene2495
33,4,5,6-Tetrachloro-o-benzoquinone20Toluene2499

Table 2: Reduction of para-Quinones to Hydroquinones with TFA

EntrySubstrateMeCHD (equiv.)TFA (equiv.)SolventTime (h)Yield (%)
12,5-Di-tert-butyl-p-benzoquinone3010Dichloromethane (B109758)2497
22,3,5,6-Tetramethyl-p-benzoquinone (Duroquinone)3010Dichloromethane2492
32-Methyl-1,4-naphthoquinone (Menadione)3010Dichloromethane2485
4Coenzyme Q03010Dichloromethane2490

Note: Data is compiled from published literature. Yields are typically isolated yields.

Detailed Experimental Protocols

Protocol 1: General Procedure for the Reduction of ortho-Quinones
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ortho-quinone (1.0 mmol) in toluene (5 mL).

  • Addition of Reagent: Add this compound (20.0 mmol, 20 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction, remove the solvent, excess MeCHD, and toluene byproduct in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure catechol.

Protocol 2: General Procedure for the Acid-Catalyzed Reduction of para-Quinones
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the para-quinone (1.0 mmol) in dichloromethane (5 mL).

  • Addition of Reagents: Add this compound (30.0 mmol, 30 equivalents) followed by trifluoroacetic acid (10.0 mmol, 10 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent, excess MeCHD, and toluene.

  • Purification: Purify the residue by flash column chromatography on silica gel with a suitable eluent to yield the desired hydroquinone.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Trifluoroacetic acid is corrosive and should be handled with extreme care.

Conclusion

This compound is a highly effective and practical traceless reducing agent for the conversion of quinones to catechols and hydroquinones. The mild, metal-free reaction conditions and the ease of byproduct removal make it an attractive alternative to traditional reduction methods in organic synthesis, particularly in the context of pharmaceutical and materials development. While its primary application is in quinone reduction, the principle of traceless reduction driven by aromatization suggests potential for broader applications that are yet to be explored.

References

Application Notes and Protocols for the Regioselective Reactions of 1-Methyl-1,4-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the regioselectivity observed in key reactions of 1-methyl-1,4-cyclohexadiene, a versatile building block in organic synthesis. The predictable control over reaction pathways allows for the targeted synthesis of substituted cyclohexene (B86901) and cyclohexane (B81311) derivatives, which are important scaffolds in medicinal chemistry and materials science. This document outlines the theoretical principles governing regioselectivity and provides detailed experimental protocols for practical application.

Theoretical Background: Understanding Regioselectivity

This compound possesses two distinct double bonds: a trisubstituted double bond at the 1-position and a disubstituted double bond at the 4-position. This asymmetry is the foundation for the regioselectivity observed in various addition reactions. The electronic properties of these double bonds dictate the site of reaction, which can be reliably predicted based on established chemical principles.

Electrophilic Addition (e.g., Hydrohalogenation)

In the electrophilic addition of protic acids like HBr to this compound, the reaction follows Markovnikov's rule.[1][2] The initial step is the protonation of a double bond to form the most stable carbocation intermediate.

  • Protonation of the trisubstituted double bond (C1=C2): This pathway leads to the formation of a stable tertiary carbocation at the C1 position.

  • Protonation of the disubstituted double bond (C4=C5): This pathway results in a less stable secondary carbocation.

Consequently, the reaction proceeds preferentially through the more stable tertiary carbocation, leading to the formation of 1-halo-1-methylcyclohex-4-ene as the major product.[3]

Hydroboration-Oxidation

The hydroboration-oxidation of this compound is a two-step process that results in the anti-Markovnikov addition of water across a double bond.[4] The regioselectivity is primarily governed by steric factors and the electronic nature of the hydroboration step. Borane (BH₃) or its derivatives will preferentially add to the less sterically hindered and more electron-rich carbon atom of the double bond.

  • Reaction at the trisubstituted double bond (C1=C2): The boron atom adds to the C2 position, and the hydrogen atom adds to the more substituted C1 position.

  • Reaction at the disubstituted double bond (C4=C5): The boron atom adds to one of the carbons of the double bond.

The reaction is expected to favor the addition to the less substituted double bond (C4=C5) to minimize steric hindrance. Subsequent oxidation replaces the boron atom with a hydroxyl group, yielding 4-methylcyclohex-2-en-1-ol as a major product.

Epoxidation

The epoxidation of this compound with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) is an electrophilic process. The peroxy acid acts as an electrophile, and the double bond acts as a nucleophile. The rate of epoxidation is influenced by the electron density of the double bond; more electron-rich double bonds react faster.[5]

  • The trisubstituted double bond (C1=C2) is more electron-rich than the disubstituted double bond (C4=C5) due to the electron-donating effect of the methyl group.

  • Therefore, epoxidation occurs selectively at the C1=C2 double bond to yield 1-methyl-1,2-epoxycyclohex-4-ene as the major product.

Diels-Alder Reaction

This compound can undergo isomerization to the conjugated 1-methyl-1,3-cyclohexadiene, which can then act as a diene in the Diels-Alder reaction. The regioselectivity of the Diels-Alder reaction is governed by the electronic effects of the substituents on the diene and the dienophile.[6][7] The methyl group at the C1 position of the diene is an electron-donating group, which influences the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). This leads to a preference for the formation of the "ortho" or "para" regioisomers. For instance, in a reaction with an electron-deficient dienophile like methyl acrylate, the major product will have the methyl group and the ester group in a 1,2- (ortho) or 1,4- (para) relationship in the resulting cyclohexene ring.[7]

Data Presentation: Predicted Regioselectivity of Reactions

The following tables summarize the expected regiochemical outcomes for the reactions of this compound based on the principles outlined above.

Table 1: Regioselectivity of Electrophilic Addition of HBr

ReactantReagentMajor ProductMinor Product
This compoundHBr1-Bromo-1-methylcyclohex-4-ene4-Bromo-4-methylcyclohex-1-ene

Table 2: Regioselectivity of Hydroboration-Oxidation

ReactantReagentsMajor ProductMinor Product
This compound1. BH₃•THF2. H₂O₂, NaOH4-Methylcyclohex-2-en-1-ol1-Methylcyclohex-4-en-1-ol

Table 3: Regioselectivity of Epoxidation with m-CPBA

ReactantReagentMajor ProductMinor Product
This compoundm-CPBA1-Methyl-1,2-epoxycyclohex-4-ene4,5-Epoxy-4-methylcyclohex-1-ene

Table 4: Regioselectivity of Diels-Alder Reaction of Isomerized 1-Methyl-1,3-cyclohexadiene with Methyl Acrylate

Diene (from isomerization)DienophileMajor Regioisomers
1-Methyl-1,3-cyclohexadieneMethyl Acrylate"ortho" and "para" adducts

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Protocol for Electrophilic Addition of HBr

Objective: To perform the hydrobromination of this compound and analyze the regioselectivity of the reaction.

Materials:

  • This compound (1.0 g, 10.6 mmol)

  • 33% HBr in acetic acid (5.0 mL)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g) in diethyl ether (10 mL).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add the 33% HBr in acetic acid solution (5.0 mL) dropwise to the stirred solution over 10 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

  • Remove the ice bath and let the reaction warm to room temperature, stirring for an additional 30 minutes.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the excess acid.

  • Wash the organic layer with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

  • Analyze the crude product by ¹H NMR and GC-MS to determine the ratio of the regioisomers.

Protocol for Hydroboration-Oxidation

Objective: To synthesize alcohols from this compound via hydroboration-oxidation and determine the regiochemical outcome.

Materials:

  • This compound (1.0 g, 10.6 mmol)

  • 1.0 M Borane-tetrahydrofuran complex (BH₃•THF) in THF (11 mL)

  • 3 M Sodium hydroxide (B78521) (NaOH) solution (5 mL)

  • 30% Hydrogen peroxide (H₂O₂) solution (5 mL)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask (100 mL) with a septum

  • Syringes and needles

  • Magnetic stirrer and stir bar

Procedure:

  • Set up a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (e.g., nitrogen or argon).

  • Add this compound (1.0 g) dissolved in anhydrous THF (10 mL) to the flask.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the 1.0 M BH₃•THF solution (11 mL) via syringe over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add 3 M NaOH solution (5 mL).

  • Carefully add 30% H₂O₂ solution (5 mL) dropwise, ensuring the temperature does not exceed 25 °C.

  • After the addition, stir the mixture at room temperature for 1 hour.

  • Quench the reaction by adding saturated ammonium chloride solution (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the product by column chromatography on silica (B1680970) gel and analyze the product distribution by ¹H NMR and GC.

Protocol for Epoxidation with m-CPBA

Objective: To selectively epoxidize this compound and analyze the product.

Materials:

  • This compound (1.0 g, 10.6 mmol)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.5 g)

  • Dichloromethane (DCM)

  • 10% Sodium sulfite (B76179) solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Erlenmeyer flask (100 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 g) in DCM (20 mL) in a 100 mL Erlenmeyer flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve m-CPBA (2.5 g) in DCM (30 mL).

  • Add the m-CPBA solution to the stirred diene solution portion-wise over 20 minutes.

  • Stir the reaction mixture at 0 °C for 2 hours, then at room temperature for 1 hour. Monitor the reaction progress by TLC.

  • After the reaction is complete, quench the excess peroxy acid by adding 10% sodium sulfite solution (20 mL) and stirring for 15 minutes.

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Analyze the resulting epoxide by ¹H NMR spectroscopy.

Visualizations

Reaction Pathways

Electrophilic_Addition start This compound reagent + HBr start->reagent intermediate Tertiary Carbocation (More Stable) reagent->intermediate Protonation at C2 minor_intermediate Secondary Carbocation (Less Stable) reagent->minor_intermediate Protonation at C4/C5 major_product Major Product: 1-Bromo-1-methylcyclohex-4-ene intermediate->major_product Br- attack at C1 minor_product Minor Product: 4-Bromo-4-methylcyclohex-1-ene minor_intermediate->minor_product Br- attack

Caption: Electrophilic addition of HBr to this compound.

Hydroboration_Oxidation start This compound reagents 1. BH3•THF 2. H2O2, NaOH start->reagents major_path Addition to less substituted C4=C5 reagents->major_path Anti-Markovnikov minor_path Addition to more substituted C1=C2 reagents->minor_path Steric hindrance major_product Major Product: 4-Methylcyclohex-2-en-1-ol major_path->major_product minor_product Minor Product: 1-Methylcyclohex-4-en-1-ol minor_path->minor_product

Caption: Regioselectivity in the hydroboration-oxidation of this compound.

Experimental Workflow

Experimental_Workflow setup Reaction Setup (Flask, Stirrer, Inert Atmosphere) reagents Addition of Reagents (Controlled Temperature) setup->reagents reaction Reaction Monitoring (TLC, GC) reagents->reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup purification Purification (Drying, Filtration, Evaporation, Column Chromatography) workup->purification analysis Product Analysis (NMR, GC-MS) purification->analysis

Caption: General experimental workflow for reactions of this compound.

References

Application Notes & Protocols: Asymmetric Transfer Hydrogenation Using Chiral Cyclohexadiene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the synthesis of chiral molecules, particularly alcohols, which are crucial building blocks in the pharmaceutical and fine chemical industries.[1][2][3] Traditional ATH methods often rely on transition metal catalysts with chiral ligands and hydrogen donors like isopropanol (B130326) or formic acid. A novel and promising approach utilizes chiral 1,4-cyclohexadiene (B1204751) (1,4-CHD) derivatives as "chiral dihydrogen surrogates."[4][5] This reagent-controlled strategy offers the potential for metal-free asymmetric reductions, where the stereochemical outcome is dictated by the inherent chirality of the hydrogen donor itself.[4][5]

Recent work by Rucker and Oestreich has demonstrated the efficacy of this approach in the asymmetric transfer hydrogenation of styrenes, initiated by a trityl cation.[4][5][6][7] The steric environment at the tertiary carbon atom of the chiral 1,4-CHD derivative is a decisive factor for the enantioselectivity of the reduction.[4][5] This document provides detailed application notes and protocols based on these findings to guide researchers in applying this innovative methodology.

Principle of the Method

The core principle involves the transfer of a hydride (H⁻) and a proton (H⁺) from a chiral 1,4-cyclohexadiene derivative to a prochiral substrate, such as an alkene. The reaction is typically initiated by a Lewis acid, for instance, a trityl cation [Ph₃C]⁺, which abstracts a hydride from the 1,4-CHD to generate a stabilized carbocation and a chiral cyclohexadienyl cation. The substrate is then protonated, and the chiral hydride equivalent is delivered stereoselectively. The driving force for the hydrogen transfer is the formation of a stable aromatic ring from the cyclohexadiene.[8]

The enantioselectivity of the process is primarily governed by the structure of the chiral 1,4-CHD, particularly the steric bulk of the substituents at the stereogenic center, which dictates the facial selectivity of the hydride transfer.[4][5]

Data Presentation

Table 1: Asymmetric Transfer Hydrogenation of 1,1-Disubstituted Alkenes with Chiral 1,4-Cyclohexadiene Derivatives

This table summarizes the results for the ATH of various styrenes using a representative chiral 1,4-cyclohexadiene derivative. The data is based on the work of Rucker and Oestreich.[4][5]

EntryAlkene Substrate (Ar-C(Me)=CH₂)Chiral 1,4-CHD DerivativeYield (%)Enantiomeric Ratio (er)
1PhenylH-nPent, H, CO₂Et9690:10
24-MethoxyphenylH-nPent, H, CO₂Et9888:12
34-MethylphenylH-nPent, H, CO₂Et9570:30
42-MethoxyphenylH-nPent, H, CO₂Et9687.5:12.5
5PhenylH-cHept, H, CO₂Et4998:2

Reaction Conditions: Alkene (1.0 equiv), chiral 1,4-CHD (1.3 equiv), [Ph₃C][B(C₆F₅)₄] (5 mol%), Toluene (B28343) (PhMe), room temperature, 24 h.

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Transfer Hydrogenation of Styrenes

This protocol describes a general method for the ATH of a styrene (B11656) derivative using a chiral 1,4-cyclohexadiene as the hydrogen source, catalyzed by a trityl salt.

Materials:

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of inert gas.

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the tritylium catalyst ([Ph₃C][B(C₆F₅)₄]) (0.05 equiv).

  • Reagent Addition: Add anhydrous toluene via syringe to dissolve the catalyst.

  • Add the styrene derivative (1.0 equiv) to the flask via syringe.

  • Add the chiral 1,4-cyclohexadiene derivative (1.3 equiv) to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by adding a small amount of methanol.

  • Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the chiral alkane.

  • Analysis: Determine the yield and enantiomeric excess of the product. Enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Protocol 2: Synthesis of a Chiral 1,4-Cyclohexadiene Derivative

This protocol outlines a representative synthesis of a chiral 1,4-cyclohexadiene derivative via a cobalt-catalyzed reaction, as suggested by the literature.[4]

Materials:

  • Alkyne (R¹-C≡C-CO₂R²)

  • Diene (e.g., isoprene)

  • Cobalt(II) bromide (CoBr₂)

  • Chiral phosphine (B1218219) ligand (e.g., L1 as depicted in the reference)[4]

  • Zinc powder (Zn)

  • Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add CoBr₂ (5 mol%), the chiral phosphine ligand (5 mol%), and NaBArF (10 mol%) to a dry Schlenk flask.

  • Solvent and Reagents: Add anhydrous CH₂Cl₂. To this mixture, add zinc powder (50 mol%).

  • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction: Add the alkyne (1.0 equiv) and the diene (1.2 equiv) to the catalyst mixture.

  • Stir the reaction at room temperature for 18 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the chiral 1,4-cyclohexadiene derivative.

  • Analysis: Characterize the product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess by chiral HPLC or GC.

Visualizations

Proposed Mechanism of Asymmetric Transfer Hydrogenation

ATH_Mechanism cluster_start Initiation cluster_transfer Hydrogen Transfer CHD Chiral 1,4-CHD Hydride_Abstraction Hydride Abstraction CHD->Hydride_Abstraction Hydride_Transfer Diastereoselective Hydride Transfer CHD->Hydride_Transfer H- Trityl [Ph3C]+ Trityl->Hydride_Abstraction CHD_Cation Chiral Cyclohexadienyl Cation Hydride_Abstraction->CHD_Cation Trityl_H Ph3C-H Hydride_Abstraction->Trityl_H Alkene Prochiral Alkene Protonation Protonation CHD_Cation->Protonation H+ Alkene->Protonation Carbocation Carbocation Intermediate Protonation->Carbocation Carbocation->Hydride_Transfer Product Chiral Alkane Hydride_Transfer->Product Aromatic Aromatic Byproduct Hydride_Transfer->Aromatic

Caption: Proposed mechanism for trityl-catalyzed ATH using a chiral 1,4-cyclohexadiene.

Experimental Workflow for Asymmetric Transfer Hydrogenation

Experimental_Workflow Start Start Prep Dry Glassware & Prepare Inert Atmosphere Start->Prep Add_Catalyst Add [Ph3C][B(C6F5)4] and Anhydrous Toluene Prep->Add_Catalyst Add_Substrate Add Alkene Substrate Add_Catalyst->Add_Substrate Add_CHD Add Chiral 1,4-CHD Hydrogen Donor Add_Substrate->Add_CHD React Stir at Room Temperature for 24h Add_CHD->React Monitor Monitor by TLC/GC React->Monitor Workup Quench Reaction & Concentrate Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify Analyze Analyze Yield & Determine e.r. by Chiral HPLC/GC Purify->Analyze End End Analyze->End

Caption: Step-by-step workflow for a typical ATH experiment.

Structure-Selectivity Relationship

Structure_Selectivity CHD_Structure Chiral 1,4-Cyclohexadiene Structure Substituents (R) at Stereocenter Steric_Hindrance Steric Hindrance CHD_Structure:f1->Steric_Hindrance Determines Transition_State Diastereomeric Transition States Energy Difference (ΔΔG‡) Steric_Hindrance->Transition_State:f1 Influences Facial_Selectivity Facial Selectivity of Hydride Attack Transition_State:f1->Facial_Selectivity Controls Product_Enantio Product Enantioselectivity Enantiomeric Ratio (e.r.) Facial_Selectivity->Product_Enantio:f1 Dictates

References

Troubleshooting & Optimization

Minimizing over-reduction in the synthesis of 1-Methyl-1,4-cyclohexadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1,4-cyclohexadiene. The primary focus is on minimizing the common issue of over-reduction to 1-methylcyclohexene and methylcyclohexane, particularly in the context of the Birch reduction of toluene (B28343).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the primary challenges?

The most prevalent method for synthesizing this compound is the Birch reduction of toluene.[1][2] This reaction involves the use of an alkali metal (typically sodium or lithium) in liquid ammonia (B1221849) with a proton source, such as an alcohol.[2][3] The primary challenge is controlling the reaction to prevent over-reduction of the desired diene to 1-methylcyclohexene and, subsequently, to methylcyclohexane.[4] Achieving high selectivity for the 1,4-diene product is critical.

Q2: What is over-reduction in the context of the Birch reduction of toluene?

Over-reduction refers to the further reduction of the initially formed this compound to more saturated compounds. The conjugated double bonds in the intermediate 1-methyl-1,3-cyclohexadiene (B73880) (which can form via isomerization) and the isolated double bond in 1-methylcyclohexene are susceptible to reduction under the reaction conditions, leading to the formation of undesired byproducts.

Q3: Are there alternative methods to the Birch reduction for this synthesis?

Yes, several alternatives to the traditional Birch reduction exist. The Benkeser reduction, which uses lithium or calcium in low molecular weight alkylamines, can also reduce aromatic rings but may be less selective than the Birch reduction.[3] Additionally, ammonia-free Birch reductions and electrochemical methods are being developed to offer safer and more scalable alternatives.[5][6]

Troubleshooting Guide: Minimizing Over-reduction

Over-reduction is a common hurdle in the synthesis of this compound. This guide provides solutions to mitigate this issue.

Issue 1: Excessive Formation of 1-Methylcyclohexene and Methylcyclohexane

Possible Cause 1: Inappropriate choice of proton source.

The acidity of the alcohol used as a proton source significantly impacts the reaction's selectivity. More acidic alcohols can lead to faster protonation and potentially favor over-reduction.

Solution:

  • Use a less acidic alcohol: Tertiary alcohols like tert-butanol (B103910) are generally preferred over primary alcohols like ethanol (B145695) or methanol. The bulkier nature and lower acidity of tert-butanol can help to control the protonation steps and improve the yield of the desired diene.

  • Optimize alcohol concentration: The stoichiometry of the alcohol should be carefully controlled. An excess of a highly acidic alcohol can increase the rate of over-reduction.

Possible Cause 2: Choice of alkali metal.

While both sodium and lithium are commonly used, they can exhibit different reactivities. Lithium has been reported to give better yields in some cases.[3]

Solution:

  • Consider using lithium: If using sodium results in significant over-reduction, switching to lithium may improve the selectivity for this compound.

Possible Cause 3: Prolonged reaction time.

The longer the reaction is allowed to proceed after the complete consumption of the aromatic starting material, the higher the probability of over-reduction of the desired diene product.

Solution:

  • Monitor the reaction closely: Use techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to monitor the disappearance of toluene.

  • Quench the reaction promptly: Once the starting material is consumed, the reaction should be quenched immediately to prevent further reduction of the product.

Possible Cause 4: Reaction temperature is too high.

Higher reaction temperatures can increase the rate of all reactions, including the undesired over-reduction pathways.

Solution:

  • Maintain a low temperature: The Birch reduction is typically carried out at the boiling point of liquid ammonia (-33 °C). Ensuring the reaction temperature is maintained at this low level is crucial for selectivity.

Issue 2: Isomerization to the Conjugated Diene

Possible Cause: Presence of a strong base.

The amide ion, formed from the reaction of the alkali metal with ammonia, is a strong base that can catalyze the isomerization of the non-conjugated this compound to the thermodynamically more stable conjugated 1-methyl-1,3-cyclohexadiene. The conjugated diene is more susceptible to over-reduction.

Solution:

  • Ensure sufficient proton source: The presence of an adequate amount of a suitable alcohol helps to protonate the anionic intermediates quickly, minimizing their lifetime and the opportunity for base-catalyzed isomerization.

  • Careful workup: During the workup procedure, avoid prolonged exposure to basic conditions.

Data Presentation

The following tables summarize the influence of key reaction parameters on the product distribution in the reduction of toluene.

Table 1: Qualitative Effect of Reaction Parameters on Over-reduction

ParameterCondition Favoring this compoundCondition Favoring Over-reduction
Proton Source tert-Butanol (less acidic, bulky)Methanol/Ethanol (more acidic)
Alkali Metal Lithium (often higher selectivity)Sodium
Reaction Time Short (prompt quenching after completion)Long (extended reaction time)
Temperature Low (-33 °C or lower)Higher temperatures

Table 2: Product Distribution in the Lithium/Amine Reduction of Toluene [4]

Solvent System1-Methylcyclohexene (%)Other Isomers (%)
Methylamine5941
Ethylamine6139
n-Propylamine7525
Methylamine/Dimethylamine (1:1)8218
Methylamine/Dimethylamine (1:2)6931
Methylamine/Dimethylamine (1:4)7624

Note: "Other Isomers" likely includes this compound and other isomeric methylcyclohexenes.

Experimental Protocols

Protocol 1: High-Selectivity Birch Reduction of Toluene

This protocol is designed to maximize the yield of this compound while minimizing over-reduction.

Materials:

  • Toluene

  • Lithium metal

  • Anhydrous liquid ammonia

  • Anhydrous tert-butanol

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel. Flame-dry the apparatus and cool under a stream of dry nitrogen or argon.

  • Condense anhydrous liquid ammonia into the flask while maintaining a dry, inert atmosphere.

  • Add small, freshly cut pieces of lithium metal to the stirred liquid ammonia until a persistent deep blue color is obtained.

  • In the dropping funnel, prepare a solution of toluene and anhydrous tert-butanol in anhydrous diethyl ether.

  • Add the toluene solution dropwise to the lithium-ammonia solution at a rate that maintains the blue color.

  • Monitor the reaction progress by TLC or GC.

  • Upon complete consumption of toluene, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution until the blue color disappears.

  • Allow the ammonia to evaporate under a gentle stream of nitrogen.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the this compound by fractional distillation.

Visualizations

Birch_Reduction_Pathway Toluene Toluene Radical_Anion Toluene Radical Anion Toluene->Radical_Anion + e- (from Li/Na) Cyclohexadienyl_Radical Methylcyclohexadienyl Radical Radical_Anion->Cyclohexadienyl_Radical + H+ (from t-BuOH) Cyclohexadienyl_Anion Methylcyclohexadienyl Anion Cyclohexadienyl_Radical->Cyclohexadienyl_Anion + e- (from Li/Na) Product This compound Cyclohexadienyl_Anion->Product + H+ (from t-BuOH) Over_Reduced_Alkene 1-Methylcyclohexene Product->Over_Reduced_Alkene Over-reduction Over_Reduced_Alkane Methylcyclohexane Over_Reduced_Alkene->Over_Reduced_Alkane Further Over-reduction

Caption: Reaction pathway for the Birch reduction of toluene.

Troubleshooting_Logic Start High Over-reduction Observed Check_Proton_Source Check Proton Source Acidity Start->Check_Proton_Source Check_Reaction_Time Monitor Reaction Time Start->Check_Reaction_Time Check_Metal Consider Alkali Metal Start->Check_Metal Check_Temp Verify Reaction Temperature Start->Check_Temp Switch_to_tBuOH Switch to tert-Butanol Check_Proton_Source->Switch_to_tBuOH If using MeOH/EtOH Result Minimized Over-reduction Switch_to_tBuOH->Result Quench_Promptly Quench Promptly After Completion Check_Reaction_Time->Quench_Promptly Quench_Promptly->Result Switch_to_Li Switch to Lithium Check_Metal->Switch_to_Li If using Na Switch_to_Li->Result Maintain_Low_Temp Maintain at -33°C Check_Temp->Maintain_Low_Temp If elevated Maintain_Low_Temp->Result

Caption: Troubleshooting flowchart for minimizing over-reduction.

References

Protein Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during protein purification experiments.

Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues.

Low Protein Yield

Question: Why is my protein yield consistently low after purification?

Answer: Low protein yield can stem from several factors throughout the purification workflow, from initial expression to final elution. Key areas to investigate include:

  • Inefficient Protein Expression: The target protein may not be expressed at high levels in the host system.

  • Suboptimal Cell Lysis: Incomplete cell disruption can leave a significant amount of the target protein trapped within cell debris.

  • Protein Insolubility: The protein may be forming insoluble aggregates known as inclusion bodies.

  • Poor Binding to Chromatography Resin: The affinity tag on the protein might be inaccessible, or the binding conditions may not be optimal.

  • Inefficient Elution: The elution buffer may not be strong enough to displace the protein from the resin, or the elution conditions may be too harsh, causing the protein to precipitate on the column.

  • Protein Degradation: Proteases released during cell lysis can degrade the target protein.

To troubleshoot low protein yield, consider the following solutions:

  • Optimize Expression Conditions: Adjust induction parameters (e.g., time, temperature, inducer concentration) to maximize soluble protein expression.

  • Enhance Cell Lysis: Employ more rigorous lysis methods or use lysis buffers with appropriate detergents.

  • Improve Protein Solubility: Purify under denaturing conditions if the protein is in inclusion bodies or screen for additives that enhance solubility.

  • Optimize Binding and Elution: Ensure the affinity tag is accessible, and optimize the pH and salt concentrations of your binding and elution buffers. A gradual gradient elution can sometimes improve yield.

  • Inhibit Proteolysis: Add protease inhibitors to your lysis buffer and keep samples cold throughout the purification process.

Protein Aggregation

Question: My purified protein is aggregating. How can I prevent this?

Answer: Protein aggregation is a common problem that can occur at various stages of purification and storage. Aggregates can lead to reduced yield, loss of biological activity, and can interfere with downstream applications.

Factors contributing to protein aggregation include:

  • High Protein Concentration: Proteins are more prone to aggregate at high concentrations.

  • Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can significantly impact protein stability. Proteins are often least soluble at their isoelectric point (pI).

  • Temperature: Both high and low temperatures can induce aggregation.

  • Presence of Hydrophobic Patches: Unfolded or partially folded proteins can expose hydrophobic regions, leading to aggregation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can destabilize proteins.

Here are some strategies to prevent protein aggregation:

  • Optimize Buffer Composition: Screen different buffer pH values, ionic strengths, and additives to find conditions that maximize protein solubility. Consider working at a pH at least one unit away from the protein's pI.

  • Control Protein Concentration: Work with lower protein concentrations whenever possible.

  • Use Stabilizing Additives: Additives such as glycerol (B35011), arginine, or non-denaturing detergents can help to stabilize proteins and prevent aggregation.

  • Optimize Temperature: Perform purification steps at a suitable temperature, and for storage, snap-freeze aliquots in liquid nitrogen and store at -80°C with a cryoprotectant like glycerol.

  • Add Reducing Agents: For proteins with cysteine residues, adding reducing agents like DTT or β-mercaptoethanol can prevent the formation of disulfide-linked aggregates.

Table 1: Common Additives to Prevent Protein Aggregation

AdditiveTypical ConcentrationMechanism of Action
Glycerol5-50% (v/v)Increases solvent viscosity and stabilizes protein structure.
Arginine50-500 mMSuppresses aggregation and enhances protein refolding.
Non-denaturing Detergents (e.g., Tween 20, Triton X-100)0.01-0.1% (v/v)Prevents hydrophobic interactions between protein molecules.
Sugars (e.g., Sucrose, Trehalose)0.25-1 MStabilize protein conformation.
Reducing Agents (e.g., DTT, β-mercaptoethanol)1-10 mMPrevents the formation of incorrect disulfide bonds.
Chromatography-Specific Issues

Affinity Chromatography (AC)

Question: My protein is not binding to the affinity column. What could be the problem?

Answer: Failure to bind to the affinity resin is a frequent issue. Potential causes include:

  • Incorrect Buffer Conditions: The pH or ionic strength of the binding buffer may not be optimal for the interaction between the affinity tag and the ligand on the resin.

  • Inaccessible Affinity Tag: The tag may be buried within the protein structure and unable to interact with the resin.

  • Presence of Competing Molecules: The sample may contain molecules that interfere with binding, such as high concentrations of imidazole (B134444) in His-tag purification.

  • Column Overloading: Exceeding the binding capacity of the resin will cause the protein to flow through without binding.

  • Loss of Affinity Tag: The tag may have been cleaved off by proteases.

Ion Exchange Chromatography (IEX)

Question: My protein is eluting too early or too late in the salt gradient during IEX. How can I fix this?

Answer: The elution profile in IEX is highly dependent on the charge of the protein and the ionic strength of the buffer.

  • Eluting Too Early: This indicates that the protein is not binding strongly to the resin. To achieve stronger binding, you can try decreasing the ionic strength of the starting buffer or adjusting the buffer pH further away from the protein's pI (higher pH for anion exchange, lower pH for cation exchange).

  • Eluting Too Late: This suggests that the protein is binding too strongly. You can try increasing the ionic strength of the elution buffer or adjusting the buffer pH closer to the protein's pI (lower pH for anion exchange, higher pH for cation exchange).

Size Exclusion Chromatography (SEC)

Question: I am observing peak broadening or tailing in my SEC results. What is causing this?

Answer: Peak shape in SEC is crucial for accurate molecular weight estimation and purity assessment.

  • Peak Broadening: This can be caused by column overloading, a flow rate that is too high, or a poorly packed column. Reducing the sample concentration or volume and optimizing the flow rate can help.

  • Peak Tailing: This may indicate interactions between the sample and the stationary phase. Adjusting the mobile phase composition, such as increasing the salt concentration, can minimize these interactions.

Frequently Asked Questions (FAQs)

Q1: How can I remove endotoxins from my purified protein sample?

A1: Endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria, can be a significant contaminant in protein preparations. They can elicit strong immune responses and interfere with downstream assays. Several methods can be used for endotoxin (B1171834) removal, including:

  • Ion-Exchange Chromatography: Since endotoxins are negatively charged, anion exchange chromatography can be an effective removal step.

  • Affinity Chromatography: Specialized affinity resins that bind specifically to endotoxins are commercially available.

  • Phase Separation with Triton X-114: This detergent-based method separates hydrophobic endotoxins from the more hydrophilic protein.

Q2: What is the best way to store my purified protein?

A2: Proper storage is critical for maintaining the stability and activity of your purified protein. The optimal storage conditions depend on the specific protein. However, general guidelines include:

  • Storage Buffer: Store the protein in a buffer that maintains its stability, often including additives like glycerol to prevent freezing-induced aggregation.

  • Temperature: For long-term storage, it is generally recommended to store proteins at -80°C. Avoid repeated freeze-thaw cycles by aliquoting the protein into single-use volumes.

  • Concentration: Store proteins at a reasonably high concentration (e.g., >1 mg/mL) to minimize loss due to adsorption to the storage tube.

Q3: How can I prevent proteolytic degradation during purification?

A3: Proteases are enzymes that can degrade your target protein, leading to lower yields and heterogeneity. To prevent proteolysis:

  • Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to reduce protease activity.

  • Use Protease Inhibitor Cocktails: Add a cocktail of protease inhibitors to your lysis buffer to inactivate a broad range of proteases.

  • Rapidly Separate Protein from Proteases: Use a purification method that quickly separates your target protein from the bulk of cellular proteases, such as affinity chromatography.

Experimental Protocols & Workflows

General Protein Purification Workflow

This workflow outlines the key stages of a typical protein purification experiment.

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_analysis Analysis Expression Protein Expression CellHarvest Cell Harvesting Expression->CellHarvest CellLysis Cell Lysis CellHarvest->CellLysis Clarification Clarification CellLysis->Clarification Capture Capture Step (e.g., Affinity Chromatography) Clarification->Capture Intermediate Intermediate Purification (e.g., Ion Exchange) Capture->Intermediate Polishing Polishing Step (e.g., Size Exclusion) Intermediate->Polishing PurityAnalysis Purity & Concentration Analysis (e.g., SDS-PAGE, A280) Polishing->PurityAnalysis

Caption: A general workflow for recombinant protein purification.

Troubleshooting Logic for Low Protein Yield

This diagram illustrates a logical approach to troubleshooting low protein yield.

low_yield_troubleshooting Start Low Protein Yield CheckExpression Check Expression Levels (SDS-PAGE/Western Blot) Start->CheckExpression LowExpression Optimize Expression (Codon usage, vector, host strain) CheckExpression->LowExpression Low GoodExpression Sufficient Expression CheckExpression->GoodExpression Good CheckLysis Evaluate Lysis Efficiency (Microscopy, protein assay of soluble vs. insoluble fractions) GoodExpression->CheckLysis IncompleteLysis Optimize Lysis Method (Sonication, French press, detergents) CheckLysis->IncompleteLysis Incomplete GoodLysis Efficient Lysis CheckLysis->GoodLysis Good CheckBinding Analyze Flow-through and Wash Fractions GoodLysis->CheckBinding ProteinInFlowthrough Optimize Binding Conditions (pH, salt) or check tag accessibility CheckBinding->ProteinInFlowthrough Protein in Flow-through GoodBinding Protein Binds to Column CheckBinding->GoodBinding Good CheckElution Analyze Resin After Elution GoodBinding->CheckElution ProteinOnResin Optimize Elution Conditions (Eluent concentration, pH, gradient) CheckElution->ProteinOnResin Protein remains on resin SuccessfulElution Successful Purification CheckElution->SuccessfulElution Protein eluted

Caption: A decision tree for troubleshooting low protein yield.

Safety Operating Guide

Proper Disposal of 1-Methyl-1,4-cyclohexadiene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of 1-Methyl-1,4-cyclohexadiene

The safe and compliant disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. This highly flammable and hazardous chemical necessitates strict adherence to established protocols to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely.

Immediate Safety and Hazard Information

This compound is classified as a highly flammable liquid and vapor that can cause serious eye irritation, skin irritation, and respiratory irritation. It may also cause drowsiness or dizziness and may be fatal if swallowed and enters the airways. Understanding these hazards is the foundational step in its safe handling and disposal.

Emergency First Aid Procedures:

  • Inhalation: If inhaled, the individual should be moved to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and flush the affected area with soap and plenty of water. If skin irritation occurs, seek medical attention.

  • Eye Contact: If the chemical comes into contact with the eyes, wash out immediately with fresh running water for at least 15 minutes, ensuring complete irrigation by keeping the eyelids apart. Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Immediately give a glass of water and contact a poison control center or physician. This substance poses a significant aspiration hazard.

Hazard and Precautionary Data

For quick reference, the hazard classifications and precautionary statements for this compound are summarized below.

Hazard ClassGHS PictogramHazard StatementPrecautionary Statements (Disposal Focus)
Flammable liquids (Category 2)🔥H225: Highly flammable liquid and vapor.P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P240: Ground and bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use non-sparking tools. P243: Take action to prevent static discharges. P403+P235: Store in a well-ventilated place. Keep cool.
Skin irritation (Category 2)H315: Causes skin irritation.P280: Wear protective gloves, protective clothing, eye protection and face protection.
Eye irritation (Category 2A)H319: Causes serious eye irritation.P280: Wear protective gloves, protective clothing, eye protection and face protection.
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation.P261: Avoid breathing mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.
Specific target organ toxicity — single exposure (Category 3), NarcosisH336: May cause drowsiness or dizziness.P261: Avoid breathing mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.
Aspiration hazard (Category 1)स्वास्थ्य खतराH304: May be fatal if swallowed and enters airways.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P331: Do NOT induce vomiting.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste in accordance with federal, state, and local regulations.

  • Waste Identification and Classification: Identify waste containing this compound as a flammable hazardous waste. All chemical waste should be assumed to be hazardous unless confirmed otherwise by an environmental health and safety (EHS) professional.

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent dangerous reactions. In particular, it must be segregated from incompatible materials such as oxidizing agents.

  • Containerization:

    • Collect the waste in a designated and compatible container. Plastic containers are often preferred for hazardous waste when compatibility is not an issue.

    • The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.

    • Never use food-grade containers, such as milk jugs, for chemical waste storage.

  • Labeling:

    • Label the waste container clearly with a hazardous waste tag as soon as waste is added.

    • The label must include the full chemical name "this compound" (no abbreviations or formulas), the quantity of waste, the date of generation, the place of origin (department, room number), and the principal investigator's name and contact information.

    • The words "Hazardous Waste" must be clearly visible on the tag.

    • Mark the appropriate hazard pictograms on the label.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and flame-proof area, away from heat, sparks, open flames, and other ignition sources.

    • Ensure secondary containment is used to capture any potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Complete and submit a hazardous waste information form as required by your EHS office.

    • Under no circumstances should this compound be disposed of down the drain or in the regular trash.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to prevent escalation.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated to disperse vapors.

  • Eliminate Ignition Sources: Remove all sources of ignition, including heat, sparks, and open flames. Use only non-sparking tools and explosion-proof equipment during cleanup.

  • Containment: Prevent the spill from spreading or entering drains.

  • Absorption: For small spills, contain and absorb the liquid with an inert absorbent material such as vermiculite, sand, or earth.

  • Collection: Collect the absorbed material and contaminated debris into a designated, labeled container for disposal as hazardous waste.

  • Decontamination: Thoroughly clean the spill area to remove any residual contamination.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_characterization Step 1: Waste Characterization cluster_handling Step 2: Safe Handling & Segregation cluster_labeling Step 3: Labeling cluster_storage Step 4: Storage cluster_disposal Step 5: Disposal start Start: Generation of This compound Waste identify Identify as Flammable Hazardous Waste start->identify segregate Segregate from Incompatible Chemicals identify->segregate containerize Use a Designated, Compatible, and Sealed Waste Container segregate->containerize label_waste Attach Hazardous Waste Tag with Full Chemical Name, Date, and PI Information containerize->label_waste store Store in a Ventilated, Flame-Proof Area with Secondary Containment label_waste->store disposal_decision Contact EHS or Licensed Waste Disposal Contractor store->disposal_decision dispose Arrange for Pickup and Proper Disposal disposal_decision->dispose

Caption: Logical workflow for the disposal of this compound.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.